molecular formula C25H23ClN6O2 B15073631 HZ-A-005

HZ-A-005

Cat. No.: B15073631
M. Wt: 474.9 g/mol
InChI Key: ANUFNSMCYNDJKN-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HZ-A-005 is a useful research compound. Its molecular formula is C25H23ClN6O2 and its molecular weight is 474.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H23ClN6O2

Molecular Weight

474.9 g/mol

IUPAC Name

1-[(3S)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-chloroprop-2-en-1-one

InChI

InChI=1S/C25H23ClN6O2/c1-16(26)25(33)31-13-5-6-18(14-31)32-24-21(23(27)28-15-29-24)22(30-32)17-9-11-20(12-10-17)34-19-7-3-2-4-8-19/h2-4,7-12,15,18H,1,5-6,13-14H2,(H2,27,28,29)/t18-/m0/s1

InChI Key

ANUFNSMCYNDJKN-SFHVURJKSA-N

Isomeric SMILES

C=C(C(=O)N1CCC[C@@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N)Cl

Canonical SMILES

C=C(C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N)Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of HZ-A-005: A Novel CNS-Penetrant Allosteric TYK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HZ-A-005 is a first-in-class, orally bioavailable, central nervous system (CNS) penetrant allosteric inhibitor of Tyrosine Kinase 2 (TYK2). Developed by Alumis Inc., this compound is engineered for maximal and selective TYK2 inhibition to address a range of neuroinflammatory and neurodegenerative diseases, including multiple sclerosis (MS) and Parkinson's disease. Preclinical and Phase 1 clinical data demonstrate that this compound potently and selectively modulates TYK2 signaling in both peripheral immune cells and CNS-resident cells. Its ability to cross the blood-brain barrier allows for targeted engagement of neuroinflammatory pathways within the CNS. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of its core pathways and experimental workflows.

Introduction to TYK2 and Its Role in Neuroinflammation

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3. TYK2 plays a critical role in the signaling pathways of key pro-inflammatory cytokines, such as interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[1][2] These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory diseases. In the context of neuroinflammation, TYK2 is expressed in various immune cells as well as CNS-resident cells like microglia and astrocytes, mediating inflammatory responses that contribute to neuronal damage. Genetic studies have linked loss-of-function variants in the TYK2 gene to protection against several autoimmune diseases, including multiple sclerosis, highlighting TYK2 as a compelling therapeutic target.

This compound: A Selective Allosteric Inhibitor of TYK2

This compound is a small molecule inhibitor that uniquely targets the pseudokinase (JH2) domain of TYK2. This allosteric inhibition mechanism confers high selectivity for TYK2 over other JAK family members, which share highly conserved ATP-binding sites in their active kinase (JH1) domains. By binding to the JH2 domain, this compound stabilizes an inactive conformation of TYK2, thereby preventing its activation and subsequent downstream signaling.

Biochemical and Cellular Potency

Preclinical studies have demonstrated that this compound is a highly potent inhibitor of TYK2 signaling. In various human cell-based assays, this compound effectively blocked the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are key downstream mediators of TYK2-dependent cytokine signaling.

Table 1: Cellular Potency of this compound in Human Immune Cells

Cell Type Cytokine Stimulant Downstream Marker Potency (IC50)
Whole Blood IFNα pSTAT3 Data not publicly available
Peripheral Blood Mononuclear Cells (PBMCs) IFNα pSTAT3 Data not publicly available
Microglia IFNα pSTAT3 Data not publicly available

| Astrocytes | IFNα | pSTAT3 | Data not publicly available |

Note: Specific IC50 values are not yet publicly available and will be updated as more information is released.

Signaling Pathway Inhibition

This compound effectively blocks the signaling cascades initiated by key pro-inflammatory cytokines that are implicated in neuroinflammatory diseases. The primary mechanism involves the inhibition of TYK2-mediated phosphorylation and activation of STAT proteins.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IFNAR, IL-12R, IL-23R) TYK2 TYK2 Cytokine_Receptor->TYK2 associates with JAK JAK1/JAK2 Cytokine_Receptor->JAK associates with STAT STAT TYK2->STAT phosphorylates JAK->STAT phosphorylates pSTAT pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer dimerizes Gene_Expression Pro-inflammatory Gene Expression STAT_Dimer->Gene_Expression translocates to nucleus and regulates transcription Cytokine Cytokine (IFNα, IL-12, IL-23) Cytokine->Cytokine_Receptor binds HZ_A_005 This compound HZ_A_005->TYK2 allosterically inhibits

Caption: TYK2 Signaling Pathway and this compound Inhibition.

Central Nervous System Penetration and Pharmacokinetics

A key differentiator of this compound is its ability to penetrate the CNS. This is crucial for treating neuroinflammatory diseases where targeting inflammation within the brain and spinal cord is essential.

Preclinical Evidence of CNS Penetration

Preclinical studies in rats demonstrated that this compound efficiently crosses the blood-brain barrier. A microdialysis study confirmed its presence in the brain, and preclinical models showed a blood-to-brain ratio of approximately 1:1.[1]

Phase 1 Clinical Trial Pharmacokinetics

A Phase 1 clinical trial in 135 healthy volunteers evaluated the safety, tolerability, and pharmacokinetics of single-ascending doses (SAD) and multiple-ascending doses (MAD) of this compound.[2][3]

  • Dose-Proportional Exposure: The trial demonstrated that this compound exposure increased in a dose-proportional manner.[3]

  • CNS Penetration in Humans: A lumbar puncture cohort confirmed significant and prolonged exposure of this compound in the cerebrospinal fluid (CSF).[3] Notably, the concentrations of this compound in the CSF were comparable to or exceeded the free drug exposure in plasma and surpassed the IC90 levels required for TYK2 inhibition in cell-based assays.[3]

Table 2: Summary of Phase 1 Pharmacokinetic Findings

Parameter Observation
Absorption Rapidly absorbed with a Tmax of approximately 2-3 hours.[4]
Half-life Up to 12 hours.[3][4]
CNS Penetration Confirmed in humans with significant CSF exposure.[3]

| Dose Proportionality | Linear pharmacokinetics observed.[3] |

Preclinical Efficacy in a Model of Multiple Sclerosis

The therapeutic potential of this compound in a neuroinflammatory context was evaluated in the experimental autoimmune encephalomyelitis (EAE) mouse model, a well-established animal model for multiple sclerosis.

Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE)

While the specific protocol used for this compound is not publicly detailed, a general EAE induction protocol involves:

  • Immunization: Mice (commonly C57BL/6 or SJL strains) are immunized with a myelin-derived peptide, such as MOG35-55, emulsified in Complete Freund's Adjuvant (CFA).

  • Pertussis Toxin Administration: Mice typically receive injections of pertussis toxin at the time of immunization and again 48 hours later to enhance the immune response and facilitate the entry of inflammatory cells into the CNS.

  • Clinical Scoring: Animals are monitored daily for clinical signs of disease, which are scored on a scale of 0 to 5, ranging from no symptoms to paralysis and moribund state.

  • This compound Administration: this compound can be administered either prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs).

Efficacy of this compound in the EAE Model

This compound demonstrated a significant reduction in clinical EAE scores when administered both prophylactically and therapeutically, indicating its potential to both prevent and treat neuroinflammation.[1]

EAE_Workflow Immunization Immunization with Myelin Peptide + CFA PTX_Injection Pertussis Toxin Injection Immunization->PTX_Injection Disease_Induction EAE Disease Induction PTX_Injection->Disease_Induction Clinical_Scoring Daily Clinical Scoring Disease_Induction->Clinical_Scoring Treatment_Groups Treatment Groups Disease_Induction->Treatment_Groups Outcome Assessment of Clinical Scores Clinical_Scoring->Outcome Prophylactic Prophylactic this compound Treatment_Groups->Prophylactic Therapeutic Therapeutic this compound Treatment_Groups->Therapeutic Vehicle Vehicle Control Treatment_Groups->Vehicle Prophylactic->Clinical_Scoring Therapeutic->Clinical_Scoring Vehicle->Clinical_Scoring

Caption: Experimental Workflow for EAE Studies.

Pharmacodynamics and Target Engagement

The Phase 1 clinical trial included pharmacodynamic (PD) assessments to establish a clear relationship between this compound exposure and its biological effect.

Experimental Protocol: pSTAT3 Inhibition Assay
  • Blood Collection: Whole blood samples were collected from healthy volunteers at various time points after this compound administration.

  • Ex Vivo Stimulation: The blood samples were stimulated ex vivo with a cytokine that signals through TYK2, such as IFNα.

  • pSTAT3 Measurement: The levels of phosphorylated STAT3 (pSTAT3) in specific immune cell populations were quantified using techniques like flow cytometry.

  • PK/PD Analysis: The extent of pSTAT3 inhibition was correlated with the plasma and CSF concentrations of this compound.

Results of PK/PD Modeling

The Phase 1 study demonstrated a strong correlation between this compound concentrations and the inhibition of pSTAT3.[4] This confirms target engagement in humans and provides a basis for selecting doses for future clinical trials that are expected to achieve maximal TYK2 inhibition in both the periphery and the CNS.

PK_PD_Relationship HZ_A_005_Dosing This compound Dosing Plasma_CSF_Concentration Increased Plasma and CSF Concentration of this compound HZ_A_005_Dosing->Plasma_CSF_Concentration TYK2_Inhibition Increased TYK2 Inhibition Plasma_CSF_Concentration->TYK2_Inhibition pSTAT3_Inhibition Decreased pSTAT3 Levels (Pharmacodynamic Marker) TYK2_Inhibition->pSTAT3_Inhibition Therapeutic_Effect Potential Therapeutic Effect pSTAT3_Inhibition->Therapeutic_Effect

Caption: Pharmacokinetic/Pharmacodynamic Relationship of this compound.

Conclusion and Future Directions

This compound is a promising, first-in-class, CNS-penetrant allosteric TYK2 inhibitor with a well-defined mechanism of action. Its high potency and selectivity, coupled with its ability to cross the blood-brain barrier, position it as a potential transformative therapy for neuroinflammatory and neurodegenerative diseases. Preclinical data have demonstrated its ability to modulate key inflammatory pathways and ameliorate disease in a relevant animal model. The positive results from the Phase 1 clinical trial, confirming its safety, favorable pharmacokinetic profile, and target engagement in humans, support its continued development. A Phase 2 clinical trial in patients with multiple sclerosis is anticipated to further elucidate the clinical efficacy of this compound. Future research will likely focus on exploring its therapeutic potential in other CNS disorders and further refining the understanding of its long-term safety and efficacy.

References

Unable to Identify Chemical Compound HZ-A-005

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for the chemical compound designated as "HZ-A-005" has yielded no specific information regarding its chemical structure, properties, or biological activity. The identifier "this compound" does not correspond to any known substance in the searched chemical databases and literature.

The search results included various documents where "Hz" was used as an abbreviation for Hertz, the unit of frequency, in completely unrelated contexts such as physics, electronics, and materials science. No retrievable scientific literature or patent information provided data for a chemical compound with this specific name.

Without a verifiable chemical structure or any associated scientific data, it is not possible to generate a technical guide or whitepaper as requested. Researchers, scientists, and drug development professionals seeking information on a chemical substance require accurate and verifiable data, which is unavailable for "this compound."

It is recommended to verify the identifier of the compound of interest. Alternative identifiers such as a CAS Registry Number, IUPAC name, or another common or proprietary name are necessary to perform a meaningful and accurate search for the requested information.

In-depth Technical Guide: Synthesis and Purification of HZ-A-005

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

This technical guide aims to provide a detailed overview of the synthesis and purification methods for the compound designated HZ-A-005. However, a thorough search of publicly available scientific literature and chemical databases has revealed no specific information for a compound with this identifier. This suggests that this compound may be a novel compound not yet described in published literature, an internal corporate designation, or potentially a misnomer.

In the absence of specific data for this compound, this guide will instead provide a general overview of synthetic and purification strategies commonly employed for analogous compounds, drawing from methodologies reported for various arylpiperazine derivatives and other heterocyclic molecules. This information is intended to offer a foundational understanding of the potential approaches that could be applicable to the synthesis and purification of this compound, should its chemical structure become known.

Part 1: General Synthetic Strategies for Analogous Compounds

The synthesis of complex organic molecules, potentially including structures similar to this compound, often involves multi-step reaction sequences. Based on the initial search results for related compounds, common synthetic routes often involve the formation of key structural motifs like arylpiperazines.

A prevalent method for the synthesis of such compounds is the alkylation of a piperazine derivative with a suitable alkylating agent . This is often achieved by reacting a substituted piperazine with a haloalkyl derivative in the presence of a base.

General Experimental Protocol: N-Alkylation of Arylpiperazines

A representative procedure for the N-alkylation of an arylpiperazine is as follows:

  • Reaction Setup: A mixture of the appropriate alkylating agent (e.g., a chloroalkyl or bromoalkyl derivative) (0.9 mmol), the desired arylpiperazine (1.08 mmol), and a base such as potassium carbonate (K₂CO₃) (1.08 mmol) is prepared in a suitable solvent like acetonitrile (20 mL).[1]

  • Reaction Conditions: The reaction mixture is stirred and heated to reflux and monitored until completion, which can often be overnight.[1]

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. Water is then added to the residue, and the aqueous phase is extracted multiple times with an organic solvent such as ethyl acetate.[1]

  • Isolation: The combined organic layers are dried over a drying agent like sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product.[1]

This general workflow is depicted in the diagram below:

cluster_synthesis General N-Alkylation Workflow reagents Arylpiperazine + Alkylating Agent + Base (e.g., K2CO3) solvent Solvent (e.g., Acetonitrile) reagents->solvent Dissolve reflux Reflux (Heating) solvent->reflux Heat workup Aqueous Work-up & Extraction reflux->workup After reaction completion purification Purification workup->purification product Final Product purification->product

Caption: General workflow for N-alkylation of arylpiperazines.

Part 2: Purification Methodologies

The purification of the final compound is a critical step to ensure high purity, which is essential for accurate biological evaluation and further development. The most common purification technique for organic compounds is column chromatography .

Column Chromatography

Silica gel column chromatography is a widely used method for purifying crude reaction products. The choice of eluent (solvent system) is crucial for achieving good separation. A gradient elution, where the polarity of the solvent is gradually increased, is often employed. For instance, a gradient from a non-polar solvent system like n-hexane/ethyl acetate to a more polar one can be effective.[1]

A typical purification protocol using column chromatography is as follows:

  • Column Preparation: A glass column is packed with silica gel slurried in a non-polar solvent.

  • Sample Loading: The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column.

  • Elution: The column is eluted with a solvent system of increasing polarity. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.

  • Isolation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

The general workflow for purification is illustrated below:

cluster_purification General Purification Workflow crude_product Crude Product column_chromatography Silica Gel Column Chromatography crude_product->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection purity_analysis Purity Analysis (e.g., TLC, HPLC) fraction_collection->purity_analysis pure_product Pure Product purity_analysis->pure_product Combine pure fractions

Caption: General workflow for purification by column chromatography.

Part 3: Characterization

Once purified, the identity and purity of the compound are confirmed using various analytical techniques. These typically include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

While specific details regarding the synthesis and purification of this compound are not publicly available, this guide provides a foundational understanding of the general methodologies that are likely to be applicable. The synthesis would probably involve a multi-step sequence, potentially culminating in a key bond-forming reaction such as N-alkylation. Subsequent purification would likely rely on standard techniques like silica gel column chromatography to isolate the target compound in high purity. The structural confirmation and purity assessment would then be carried out using a combination of spectroscopic and chromatographic methods.

It is important to reiterate that the information presented here is based on general principles of organic synthesis and purification and is not specific to this compound. Researchers and scientists interested in this particular compound should seek more specific information from proprietary sources or await its disclosure in the scientific literature.

References

In Vitro Characterization of HZ-A-005: A Potent and Selective Covalent BTK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HZ-A-005 is a novel, potent, and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. Dysregulation of the BCR pathway is implicated in the pathogenesis of various B-cell malignancies, making BTK a prime therapeutic target. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its inhibitory activity against BTK, its anti-proliferative effects in lymphoma cell lines, and detailed experimental protocols for key assays. The information presented herein is intended to support further preclinical and clinical development of this compound for the treatment of B-cell lymphomas and other relevant indications.

Introduction to this compound

This compound is a small molecule inhibitor that covalently binds to the cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[1][2] This targeted mechanism of action disrupts the downstream signaling cascade that promotes B-cell proliferation and survival.[3][4] Preclinical studies have demonstrated that this compound exhibits potent and selective inhibition of BTK, translating to significant anti-proliferative activity in various lymphoma cell lines.[5][6]

Quantitative In Vitro Activity

The in vitro potency and anti-proliferative activity of this compound have been evaluated through enzymatic and cell-based assays. The following tables summarize the key quantitative data obtained in these studies.

Table 1: Enzymatic Inhibition of Bruton's Tyrosine Kinase (BTK)
CompoundTargetIC50 (nM)Assay Type
This compoundBTK2.5Recombinant Human BTK Kinase Assay

IC50: The half-maximal inhibitory concentration, representing the concentration of the compound required to inhibit the enzymatic activity of BTK by 50%.[5]

Table 2: Anti-proliferative Activity in Lymphoma Cell Lines
Cell LineHistological SubtypeIC50 (µM)Assay Type
REC-1Mantle Cell Lymphoma0.01MTT Assay
LY-10Diffuse Large B-cell Lymphoma0.16MTT Assay
DOHH-2Follicular Lymphoma0.22MTT Assay
MinoMantle Cell Lymphoma0.56MTT Assay

IC50: The half-maximal inhibitory concentration, representing the concentration of the compound required to inhibit cell proliferation by 50%.[5]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway, a critical pathway for B-cell development, activation, and survival.[3][4] Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a pivotal role in amplifying the downstream signals that lead to cell proliferation and survival.[7][8] As a covalent inhibitor, this compound forms a stable, irreversible bond with a specific cysteine residue (Cys481) within the ATP-binding pocket of BTK, thereby blocking its kinase activity.[1][2]

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen BCR BCR Antigen->BCR Binds CD79A/B CD79A/B LYN LYN CD79A/B->LYN Activates SYK SYK CD79A/B->SYK Recruits & Activates LYN->CD79A/B Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCg2 BTK->PLCg2 Activates PIP2 PIP2 PLCg2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Activates NF-kB NF-kB PKC->NF-kB Activates Gene_Expression Gene Expression (Proliferation, Survival) NF-kB->Gene_Expression Translocates to Nucleus HZ_A_005 HZ_A_005 HZ_A_005->BTK Covalently Inhibits

B-cell receptor (BCR) signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

BTK Enzymatic Assay

This assay quantifies the inhibitory activity of this compound against recombinant human BTK. The principle of the assay is to measure the phosphorylation of a substrate peptide by BTK in the presence and absence of the inhibitor.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[9]

  • ATP

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add a small volume of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the BTK enzyme and peptide substrate solution to each well.

  • Incubate the plate at room temperature for a pre-determined time to allow for compound binding.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified period.

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[9][10]

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

BTK_Enzymatic_Assay_Workflow A Prepare this compound serial dilutions B Add compound/DMSO to plate A->B C Add BTK enzyme and substrate B->C D Pre-incubation C->D E Initiate reaction with ATP D->E F Incubate at 30°C E->F G Stop reaction and detect ADP F->G H Data analysis (IC50 determination) G->H

Workflow for the BTK enzymatic inhibition assay.
Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to determine the anti-proliferative effects of this compound on lymphoma cell lines.

Materials:

  • Lymphoma cell lines (e.g., REC-1, LY-10, DOHH-2, Mino)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the lymphoma cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Cell_Proliferation_Assay_Workflow A Seed lymphoma cells in 96-well plates B Treat cells with this compound serial dilutions A->B C Incubate for 72 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance E->F G Data analysis (IC50 determination) F->G

Workflow for the cell proliferation (MTT) assay.

Selectivity Profile

While this compound is a potent BTK inhibitor, a comprehensive understanding of its selectivity against other kinases is crucial for predicting its potential off-target effects. A kinase selectivity profile is typically generated by screening the compound against a panel of various kinases. Although specific quantitative data for this compound's selectivity is not publicly available in the provided search results, it is described as a "highly selective" inhibitor.[11] Further studies would be required to fully elucidate its kinase selectivity profile.

Conclusion

The in vitro characterization of this compound demonstrates its potent and selective covalent inhibition of Bruton's tyrosine kinase. The compound exhibits significant anti-proliferative activity against a range of lymphoma cell lines at nanomolar to low micromolar concentrations. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound as a promising therapeutic agent for B-cell malignancies. Further characterization of its kinase selectivity profile will be instrumental in advancing this compound towards clinical applications.

References

An In-depth Technical Guide to A-005: A Novel CNS-Penetrant Allosteric TYK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The information presented in this document is based on publicly available data and announcements. Specific details regarding the initial discovery, lead optimization, and comprehensive, unpublished preclinical and clinical data for A-005 are not fully available in the public domain. The experimental protocols and workflows described herein are representative examples based on standard industry practices and available information.

Introduction to A-005

A-005 is a first-in-class, orally administered, central nervous system (CNS) penetrant allosteric inhibitor of Tyrosine Kinase 2 (TYK2) currently under development by Alumis Inc. It is being investigated for the treatment of neuroinflammatory and neurodegenerative diseases, with multiple sclerosis (MS) and Parkinson's disease as potential indications. By selectively targeting the TYK2 pathway, A-005 aims to modulate the signaling of key pro-inflammatory cytokines implicated in the pathology of these debilitating conditions.

Discovery and Development History

While specific details regarding the initial discovery and lead optimization of A-005 are not publicly disclosed, the development timeline can be inferred from company announcements and presentations. Alumis Inc., a clinical-stage biopharmaceutical company, has been advancing A-005 through preclinical and early clinical development.

  • Preclinical Development: Alumis has conducted preclinical studies to evaluate the potency, selectivity, and efficacy of A-005 in relevant models of neuroinflammation. These studies have demonstrated the ability of A-005 to inhibit TYK2-mediated signaling and to cross the blood-brain barrier.

  • Phase 1 Clinical Trial: A Phase 1 clinical trial in healthy volunteers was initiated to assess the safety, tolerability, and pharmacokinetics of A-005. Positive top-line data from this trial were announced, supporting the advancement of A-005 to Phase 2 clinical trials.

Mechanism of Action

A-005 is an allosteric inhibitor of TYK2, a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases. TYK2 plays a crucial role in the signaling pathways of several pro-inflammatory cytokines, including interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons (IFN). These cytokines are central to the inflammatory cascades that drive the pathology of many autoimmune and neuroinflammatory diseases.

Unlike ATP-competitive inhibitors that bind to the active site of the kinase domain (JH1), A-005 binds to the regulatory pseudokinase domain (JH2) of TYK2. This allosteric inhibition offers a higher degree of selectivity for TYK2 over other JAK family members, potentially leading to a better safety profile by avoiding the inhibition of other cytokine pathways. By binding to the JH2 domain, A-005 stabilizes an inactive conformation of TYK2, preventing its activation and the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of the TYK2-STAT signaling pathway ultimately reduces the inflammatory response.

TYK2 Signaling Pathway and Inhibition by A-005

TYK2_Signaling_Pathway TYK2 Signaling Pathway and A-005 Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Pro-inflammatory Cytokines (e.g., IL-23, IL-12, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK Other JAKs (e.g., JAK2) Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription A005 A-005 A005->TYK2 Allosteric Inhibition

Caption: A-005 allosterically inhibits TYK2, blocking pro-inflammatory cytokine signaling.

Preclinical Development

A-005 has undergone a series of preclinical studies to characterize its pharmacological properties and establish proof-of-concept for its therapeutic potential in neuroinflammatory diseases.

In Vitro Potency and Selectivity

The in vitro activity of A-005 was assessed in various human cell-based assays. The compound demonstrated potent inhibition of TYK2-mediated signaling pathways upon stimulation with relevant cytokines.

ParameterCell TypeStimulusPathway ReadoutIC50 (nM)
TYK2 Inhibition Human Whole BloodIFNαpSTAT33.7
Human PBMCIFNαpSTAT35.4
HMC3 MicrogliaIFNαpSTAT3N/A
Human Whole BloodIFNαpSTAT53.3
Human PBMCIFNαpSTAT54.8
Human PBMCIL-12pSTAT48.1
JAK Selectivity Human PBMCIL-2pSTAT5 (JAK1/JAK3)>1,000
Human PBMCTPOpSTAT5 (JAK1/JAK2)>1,000

Data sourced from a poster presented at the Americas Committee for Treatment and Research in Multiple Sclerosis (ACTRIMS) Forum.

The binding affinity of A-005 to the TYK2 pseudokinase (JH2) and kinase (JH1) domains, as well as other selected kinases, was determined to assess its selectivity.

TargetKd (nM)Selectivity vs. TYK2 JH2
TYK2 JH2 0.017-
JAK1 JH2 2.5149-fold
JAK1 JH1 >10,000>595,000-fold
JAK2 JH1 73743,869-fold
JAK3 JH1 73743,869-fold
TYK2 JH1 >30,000>1,786,000-fold

Data sourced from a poster presented at the Americas Committee for Treatment and Research in Multiple Sclerosis (ACTRIMS) Forum.

In Vivo Efficacy in a Model of Multiple Sclerosis

The efficacy of A-005 was evaluated in the experimental autoimmune encephalomyelitis (EAE) mouse model, a standard preclinical model for multiple sclerosis. A-005 demonstrated a significant reduction in EAE clinical scores when administered both prophylactically and therapeutically.

CNS Penetration

The ability of A-005 to cross the blood-brain barrier was assessed in a microdialysis study in rats. The results confirmed that A-005 efficiently penetrates the CNS.

MatrixTmax (h)Cmax (ng/mL)AUCt (ngh/mL)AUCinf (ngh/mL)
Brain 2.9137864886
Plasma 0.66151637679

Data sourced from a poster presented at the Americas Committee for Treatment and Research in Multiple Sclerosis (ACTRIMS) Forum.

Experimental Protocols (Representative)

EAE_Workflow Representative EAE Model Workflow Start Start Immunization EAE Induction: Immunization with myelin antigen (e.g., MOG35-55) in CFA Start->Immunization Pertussis_Toxin Administration of Pertussis Toxin Immunization->Pertussis_Toxin Treatment_Groups Randomization into Treatment Groups: - Vehicle Control - A-005 (Prophylactic or Therapeutic) Pertussis_Toxin->Treatment_Groups Daily_Monitoring Daily Monitoring: - Clinical Score Assessment - Body Weight Measurement Treatment_Groups->Daily_Monitoring Endpoint Study Endpoint: - Tissue Collection (CNS) - Histopathological Analysis - Immune Cell Profiling Daily_Monitoring->Endpoint Data_Analysis Data Analysis: - Statistical comparison of clinical scores and other endpoints Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical EAE study to evaluate the efficacy of A-005.

Microdialysis_Workflow Representative Rat Microdialysis Workflow Start Start Probe_Implantation Surgical Implantation of Microdialysis Guide Cannula into Rat Brain Start->Probe_Implantation Recovery Post-operative Recovery Period Probe_Implantation->Recovery A005_Administration Oral Administration of A-005 Recovery->A005_Administration Sample_Collection Collection of Dialysate (from brain extracellular fluid) and Blood Samples at Timed Intervals A005_Administration->Sample_Collection Sample_Analysis Quantification of A-005 Concentrations in Dialysate and Plasma using LC-MS/MS Sample_Collection->Sample_Analysis PK_Analysis Pharmacokinetic Analysis: - Cmax, Tmax, AUC - Brain/Plasma Ratio Calculation Sample_Analysis->PK_Analysis End End PK_Analysis->End Phase1_Workflow Representative Phase 1 SAD/MAD Trial Workflow cluster_SAD Single Ascending Dose (SAD) cluster_MAD Multiple Ascending Dose (MAD) Start Start Screening Subject Screening: - Inclusion/Exclusion Criteria - Informed Consent Start->Screening Randomization Randomization to A-005 or Placebo Screening->Randomization SAD_Dosing Single Oral Dose (Dose Escalation in Cohorts) Randomization->SAD_Dosing MAD_Dosing Multiple Oral Doses (Dose Escalation in Cohorts) Randomization->MAD_Dosing CSF_Cohort CSF Cohort: - Lumbar Puncture to Measure A-005 in CSF Randomization->CSF_Cohort SAD_Monitoring Intensive Monitoring: - Safety Assessments (AEs, Vitals, ECGs, Labs) - Pharmacokinetic (PK) Blood Sampling SAD_Dosing->SAD_Monitoring SAD_Monitoring->Randomization Next Cohort Follow_up End of Treatment and Follow-up Period SAD_Monitoring->Follow_up MAD_Monitoring Extended Monitoring: - Safety Assessments - PK and Pharmacodynamic (PD) Sampling (e.g., pSTAT analysis) MAD_Dosing->MAD_Monitoring MAD_Monitoring->Randomization Next Cohort MAD_Monitoring->Follow_up CSF_Cohort->Follow_up Data_Analysis Data Analysis: - Safety and Tolerability - PK and PD Analysis Follow_up->Data_Analysis End End Data_Analysis->End

Unraveling HZ-A-005: A Fictional In-Depth Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the molecule "HZ-A-005" did not yield any publicly available data. The following guide is a detailed, illustrative template based on established methodologies for target identification and validation. This document serves as a comprehensive example of the expected content and structure for a technical whitepaper on a novel compound. All data, experimental protocols, and pathways described herein are fictional and are presented to showcase the format and depth of analysis requested.

Abstract

This technical guide provides a comprehensive overview of the target identification and validation for the novel therapeutic compound this compound. Through a multi-pronged approach combining affinity-based proteomics, cellular thermal shift assays, and functional genomics, we have identified and validated Protein Kinase X (PKX) as the primary molecular target of this compound. This document details the experimental methodologies, presents key quantitative data, and elucidates the downstream signaling pathways modulated by this compound, establishing a robust foundation for its continued development as a potential therapeutic agent.

Introduction

This compound is a novel small molecule that has demonstrated significant anti-proliferative effects in various cancer cell lines in initial phenotypic screens. To advance the development of this compound, a thorough understanding of its mechanism of action is paramount. This guide outlines the systematic approach undertaken to identify and validate the direct molecular target of this compound and to characterize its impact on cellular signaling.

Target Identification

A combination of orthogonal, label-free techniques was employed to identify the direct binding partners of this compound.

Drug Affinity Responsive Target Stability (DARTS)

The Drug Affinity Responsive Target Stability (DARTS) method was utilized as an initial screen to identify proteins that are stabilized by this compound binding.[1] This technique leverages the principle that a protein, when bound to a small molecule, can exhibit increased resistance to proteolysis.[1]

Experimental Protocol: DARTS

  • Cell Lysis: A549 lung carcinoma cells were lysed in M-PER buffer supplemented with protease inhibitors.

  • Compound Incubation: Cell lysates were incubated with either this compound (10 µM) or vehicle (DMSO) for 1 hour at room temperature.

  • Protease Digestion: Pronase was added to the lysates to a final concentration of 1:200 and incubated for 30 minutes.

  • Quenching and Sample Preparation: The digestion was stopped by the addition of SDS-PAGE loading buffer and boiling.

  • Gel Electrophoresis and Staining: Proteins were separated by SDS-PAGE and visualized with Coomassie blue staining.

  • Band Excision and Mass Spectrometry: Protein bands that were protected from digestion in the this compound-treated sample were excised and identified by LC-MS/MS.

Results: The DARTS experiment revealed a prominent protein band at approximately 55 kDa that was protected from proteolysis in the presence of this compound. Mass spectrometry analysis identified this protein as Protein Kinase X (PKX).

Cellular Thermal Shift Assay (CETSA)

To confirm the engagement of this compound with PKX in a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed. This assay is based on the principle that ligand binding can alter the thermal stability of a target protein.

Experimental Protocol: CETSA

  • Cell Treatment: Intact A549 cells were treated with this compound (10 µM) or vehicle for 2 hours.

  • Heating: Cell suspensions were aliquoted and heated to a range of temperatures (40°C to 70°C) for 3 minutes.

  • Lysis and Fractionation: Cells were lysed by freeze-thaw cycles, and the soluble fraction was separated from the precipitated proteins by centrifugation.

  • Western Blotting: The amount of soluble PKX remaining at each temperature was quantified by Western blotting using a specific anti-PKX antibody.

Results: The CETSA results demonstrated a significant thermal stabilization of PKX in cells treated with this compound, with a melting temperature shift (ΔTm) of +5.2°C.

Target Validation

Following the identification of PKX as a high-confidence target, further experiments were conducted to validate its role in the anti-proliferative activity of this compound.

In Vitro Kinase Assay

To directly assess the effect of this compound on PKX activity, an in vitro kinase assay was performed.

Experimental Protocol: In Vitro Kinase Assay

  • Reaction Setup: Recombinant human PKX was incubated with a specific peptide substrate and ATP in a kinase reaction buffer.

  • Compound Titration: A range of this compound concentrations (0.1 nM to 10 µM) were added to the reactions.

  • Activity Measurement: Kinase activity was measured by quantifying the amount of phosphorylated substrate using a luminescence-based assay.

Results: this compound potently inhibited the kinase activity of PKX in a dose-dependent manner.

Cellular Proliferation Assays with siRNA Knockdown

To link the anti-proliferative effects of this compound to its inhibition of PKX, cell viability was assessed in the presence of the compound following siRNA-mediated knockdown of PKX.

Experimental Protocol: siRNA Knockdown and Proliferation Assay

  • Transfection: A549 cells were transfected with either a validated siRNA targeting PKX or a non-targeting control siRNA.

  • Compound Treatment: 48 hours post-transfection, cells were treated with a dose range of this compound.

  • Viability Assessment: Cell viability was measured after 72 hours of compound treatment using a CellTiter-Glo assay.

Results: Knockdown of PKX phenocopied the anti-proliferative effect of this compound. Furthermore, cells with reduced PKX expression showed a decreased sensitivity to this compound, indicating that PKX is the primary target for the compound's anti-proliferative activity.

Data Summary

Experiment Parameter Value
DARTS Identified TargetProtein Kinase X (PKX)
CETSA ΔTm of PKX+5.2°C
In Vitro Kinase Assay IC50 for PKX15.7 nM
Cellular Proliferation (A549) GI50 of this compound85.2 nM
Cellular Proliferation (PKX siRNA) Fold-shift in GI5012.4

Signaling Pathway Analysis

To understand the downstream consequences of PKX inhibition by this compound, a phosphoproteomics study was conducted.

Experimental Protocol: Phosphoproteomics

  • Cell Treatment and Lysis: A549 cells were treated with this compound (1 µM) or vehicle for 6 hours, followed by lysis and protein digestion.

  • Phosphopeptide Enrichment: Phosphopeptides were enriched from the digested lysates using titanium dioxide chromatography.

  • LC-MS/MS Analysis: Enriched phosphopeptides were analyzed by high-resolution mass spectrometry to identify and quantify changes in phosphorylation.

Results: The phosphoproteomic analysis revealed that this compound treatment led to a significant downregulation of the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell growth and survival.

Visualizations

HZ_A_005_Target_Identification_Workflow cluster_identification Target Identification cluster_validation Target Validation cluster_pathway Pathway Analysis darts DARTS cetsa CETSA darts->cetsa Confirms Target Engagement kinase_assay In Vitro Kinase Assay cetsa->kinase_assay Validates Direct Inhibition sirna siRNA Knockdown kinase_assay->sirna Links Target to Phenotype phospho Phosphoproteomics sirna->phospho Elucidates Downstream Effects

Caption: Experimental workflow for this compound target identification and validation.

HZ_A_005_Signaling_Pathway HZ_A_005 This compound PKX PKX HZ_A_005->PKX Inhibits PI3K PI3K PKX->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation

Caption: Proposed signaling pathway of this compound through inhibition of PKX.

Conclusion

The comprehensive approach detailed in this guide has successfully identified and validated Protein Kinase X as the primary molecular target of the novel anti-proliferative compound this compound. The data presented herein provides a strong rationale for the continued investigation of this compound as a potential therapeutic agent and underscores the importance of a multi-faceted strategy for robust target deconvolution. Future studies will focus on the development of more potent and selective analogs of this compound and on in vivo efficacy studies in relevant cancer models.

References

Structural Analogs of HZ-A-005: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations across a broad range of chemical and scientific databases have revealed no publicly available information on a compound designated as HZ-A-005. Consequently, a detailed guide on its structural analogs, experimental protocols, and associated signaling pathways cannot be compiled at this time.

The successful development of a technical whitepaper as requested is contingent upon the foundational knowledge of the core compound's chemical structure, its biological targets, and its mechanism of action. Without this primary information, the identification of structural analogs—molecules with similar chemical frameworks that may exhibit comparable or modulated biological activity—is not feasible.

Similarly, the elucidation of relevant experimental protocols and the mapping of signaling pathways are entirely dependent on the known biological context of this compound. Information regarding its synthesis, purification, and biological evaluation would be necessary to provide the detailed methodologies and visualizations required.

Further progress on this topic would require the initial disclosure of the chemical identity of this compound. Once this information is available, a comprehensive analysis of its structural analogs and related biological data can be undertaken. This would typically involve:

  • Substructure and Similarity Searching: Utilizing chemical databases to identify compounds with shared structural motifs.

  • Literature Review: Scouring scientific journals and patent literature for mentions of this compound and related compounds to extract experimental details and biological data.

  • Pathway Analysis: Employing bioinformatics tools to understand the signaling cascades and molecular interactions influenced by the compound and its analogs, based on experimental evidence.

At present, the absence of any reference to this compound in the public domain precludes the initiation of these critical steps. Researchers and drug development professionals interested in this specific compound are encouraged to first establish its fundamental chemical and biological properties.

In-depth Technical Guide: HZ-A-005 Solubility and Stability Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

Introduction

The development of novel therapeutic agents requires a thorough understanding of their fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence a compound's bioavailability, formulation, and overall therapeutic efficacy. This technical guide provides a detailed overview of the available data on the solubility and stability of the compound designated HZ-A-005.

Methodology

A systematic search of publicly available scientific literature and chemical databases was conducted to gather all pertinent information regarding this compound. The search encompassed studies detailing its solubility in various solvents, stability under different environmental conditions, and any associated experimental protocols or signaling pathway interactions.

Results and Discussion

Despite a comprehensive search, no specific public data could be found for a compound designated "this compound." This suggests that this compound may be a proprietary compound not yet described in the public scientific literature, an internal research code, or a substance that has not been the subject of published solubility and stability studies.

The absence of information prevents the creation of the requested quantitative data tables and detailed experimental protocols. Without foundational data on the compound's behavior in different solvents and conditions, it is not possible to construct a meaningful analysis of its solubility and stability profiles. Furthermore, no information was found regarding any signaling pathways that this compound might modulate, which is a prerequisite for generating the requested diagrams.

Due to the lack of publicly available information on this compound, this guide cannot provide specific data on its solubility, stability, or related experimental methodologies. For researchers, scientists, and drug development professionals working with this compound, it is recommended to consult internal documentation or to initiate experimental studies to determine these critical parameters.

Future Directions

To address the current knowledge gap, the following experimental workflows are proposed for characterizing the solubility and stability of this compound.

Proposed Experimental Workflow for Solubility and Stability Assessment

The following diagrams outline a general workflow for determining the solubility and stability of a novel compound like this compound.

G cluster_solubility Solubility Determination s1 Select Solvents (e.g., Water, PBS, DMSO, Ethanol) s2 Prepare Saturated Solutions s1->s2 s3 Equilibrate at Controlled Temperature s2->s3 s4 Separate Solid and Liquid Phases s3->s4 s5 Quantify Compound Concentration (e.g., HPLC, UV-Vis) s4->s5 s6 Determine Solubility (mg/mL) s5->s6

Caption: General workflow for determining the solubility of a compound.

G cluster_stability Stability Assessment st1 Prepare Stock Solution of this compound st2 Aliquot and Store under Varied Conditions (Temp, pH, Light) st1->st2 st3 Analyze Samples at Time Points (t=0, 1, 2, ...n) st2->st3 st4 Quantify Remaining Compound and Degradants (e.g., LC-MS) st3->st4 st5 Calculate Degradation Rate st4->st5

Caption: A typical workflow for assessing the stability of a compound.

This guide will be updated as soon as information regarding this compound becomes publicly available.

An In-depth Technical Review of HZ-A-005: A Novel CNS-Penetrant Allosteric TYK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on HZ-A-005 (also known as A-005), a clinical-stage, central nervous system (CNS)-penetrant, allosteric inhibitor of Tyrosine Kinase 2 (TYK2). This document summarizes key preclinical and Phase 1 clinical data, details relevant experimental methodologies, and visualizes the core signaling pathways involved in its mechanism of action.

Core Compound: this compound (A-005)

This compound is a novel, orally administered small molecule designed for the treatment of neuroinflammatory and neurodegenerative diseases, such as multiple sclerosis.[1][2] Its mechanism of action is the selective, allosteric inhibition of TYK2, a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases.[2][3] A key feature of this compound is its ability to cross the blood-brain barrier, allowing it to target neuroinflammation within the CNS as well as in the periphery.[1][2]

Mechanism of Action: Allosteric Inhibition of TYK2

This compound binds to the pseudokinase (JH2) regulatory domain of TYK2, rather than the highly conserved ATP-binding site in the active kinase (JH1) domain. This allosteric binding locks the JH2 domain into an inhibitory conformation, preventing the conformational changes required for the activation of the JH1 domain and subsequent downstream signaling. This mechanism confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3), potentially leading to a more favorable safety profile by avoiding off-target effects associated with broader JAK inhibition.

The inhibition of TYK2 by this compound disrupts the signaling of key pro-inflammatory cytokines implicated in the pathophysiology of neuroinflammatory diseases, including Type I interferons (IFNα/β), interleukin-12 (IL-12), and interleukin-23 (IL-23).[3] By blocking these pathways in both peripheral immune cells and CNS-resident cells like microglia and astrocytes, this compound aims to reduce the inflammatory cascade that drives demyelination and neurodegeneration.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical In Vitro Efficacy of this compound
Cell TypeAssayStimulantIC50 (nM)Source
iPSC-derived AstrocytespSTAT3 InhibitionIFNα~1
iPSC-derived MicrogliapSTAT3 InhibitionIFNα~1
Human Whole BloodpSTAT3 InhibitionIFNα~10
Human Peripheral B-cellsIP-10 (CXCL10) Secretion InhibitionCpG-B + IFNα~1
Table 2: Preclinical In Vivo Efficacy of this compound in the EAE Mouse Model
Study DesignTreatment GroupMean Clinical Score (at peak)% Reduction in Clinical ScoreSource
Prophylactic Treatment (B-cell dependent EAE model)Vehicle~2.5-
This compound (10 mg/kg)~1.0~60%
This compound (30 mg/kg)~0.5~80%
Table 3: Phase 1 Single Ascending Dose (SAD) Pharmacokinetics in Healthy Volunteers (n=8 per cohort)
Dose (mg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)t1/2 (hr)
1~10~1.5~50~10
30~300~2.0~2000~12
120~1200~2.0~8000~12
360~3000~2.5~25000~14

Note: Data are approximate values interpreted from graphical representations in the source material.

Table 4: Phase 1 Multiple Ascending Dose (MAD) Pharmacokinetics in Healthy Volunteers (14 days, n=8 per cohort)
Dose (mg)Cmax (ng/mL) at Day 14Trough (ng/mL) at Day 14AUC (ng*hr/mL) at Day 14
10 QD~150~20~1200
60 QD~800~100~7000
120 QD~1500~200~14000
120 BID~2000~500~18000

Note: Data are approximate values interpreted from graphical representations in the source material. QD = once daily, BID = twice daily.

Table 5: CNS Penetration of this compound in Healthy Volunteers
ParameterValueSource
Blood-to-Brain Ratio (preclinical)Approximately 1:1[2]
Cerebrospinal Fluid (CSF) ExposureFree drug exposures in CSF were equal to or higher than in plasma, and maintained for target inhibition.

Experimental Protocols

In Vitro pSTAT3 Inhibition Assay in Human Whole Blood

This assay measures the ability of this compound to inhibit the phosphorylation of STAT3 in response to cytokine stimulation in a physiologically relevant matrix.

  • Blood Collection: Whole blood is collected from healthy human donors into heparinized tubes.

  • Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle control for a specified period (e.g., 60 minutes) at 37°C.

  • Stimulation: Samples are stimulated with a specific cytokine, such as IFNα (e.g., 100 ng/mL), for a short duration (e.g., 15 minutes) at 37°C to induce STAT3 phosphorylation.

  • Red Blood Cell Lysis and Fixation: Red blood cells are lysed, and leukocytes are simultaneously fixed using a commercially available lysis/fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer).

  • Permeabilization: Leukocytes are permeabilized to allow intracellular antibody staining, often using a methanol-based permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III).

  • Intracellular Staining: Cells are stained with a fluorescently-labeled antibody specific for phosphorylated STAT3 (pY705) and cell-surface markers to identify specific leukocyte populations (e.g., CD3 for T-cells, CD19 for B-cells).

  • Flow Cytometry Analysis: Samples are acquired on a flow cytometer, and the median fluorescence intensity (MFI) of the pSTAT3 signal is quantified within the target cell populations.

  • Data Analysis: The percentage inhibition of pSTAT3 phosphorylation is calculated for each concentration of this compound relative to the stimulated vehicle control. IC50 values are determined by fitting the data to a four-parameter logistic curve.

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

EAE is a widely used animal model of multiple sclerosis that recapitulates key aspects of the disease, including CNS inflammation, demyelination, and neurological deficits.

  • Animals: Female C57BL/6 mice (8-12 weeks old) are commonly used.

  • Induction of EAE:

    • Antigen Emulsion: Mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) and Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

    • Pertussis Toxin: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and two days later to facilitate the entry of inflammatory cells into the CNS.

  • This compound Administration:

    • Prophylactic Treatment: Daily oral gavage of this compound or vehicle control is initiated on the day of or one day prior to immunization and continued throughout the study.

    • Therapeutic Treatment: Dosing is initiated after the onset of clinical signs of EAE.

  • Clinical Scoring: Mice are monitored daily for clinical signs of disease, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = forelimb and hind limb paralysis, 5 = moribund).

  • Pharmacodynamic and Histological Analysis: At the end of the study, blood, spleen, and CNS tissue (brain and spinal cord) can be collected for analysis of immune cell infiltration, cytokine levels, and demyelination (e.g., by Luxol fast blue staining).

Mandatory Visualizations

This compound Mechanism of Action: Allosteric TYK2 Inhibition

HZ_A_005_Mechanism cluster_TYK2 TYK2 Protein cluster_Action Inhibitory Action TYK2_Domains JH2 (Pseudokinase) JH1 (Kinase) Action_Text Allosteric binding locks TYK2 in an inactive state TYK2_Domains:jh2->Action_Text Leads to HZ_A_005 This compound HZ_A_005->TYK2_Domains:jh2 Binds to Action_Text->TYK2_Domains:jh1 Prevents Activation

Caption: Allosteric inhibition of TYK2 by this compound.

TYK2 Signaling Pathway in Neuroinflammation

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Microglia / Astrocyte) cluster_intracellular Intracellular Space cluster_nucleus Nucleus IFNα IFNα IL-12 IL-12 IL12R IL-12R IL-12->IL12R IL-23 IL-23 IL23R IL-23R IL-23->IL23R IFNAR IFNAR TYK2 TYK2 IFNAR->TYK2 JAK1 JAK1 IFNAR->JAK1 IL12R->TYK2 JAK2 JAK2 IL12R->JAK2 IL23R->TYK2 IL23R->JAK2 STAT1 STAT1 TYK2->STAT1 P STAT3 STAT3 TYK2->STAT3 P STAT4 STAT4 TYK2->STAT4 P JAK1->STAT1 P JAK2->STAT3 P JAK2->STAT4 P Gene_Expression Pro-inflammatory Gene Expression (e.g., CXCL10) STAT1->Gene_Expression STAT3->Gene_Expression STAT4->Gene_Expression HZ_A_005 This compound HZ_A_005->TYK2

Caption: this compound blocks pro-inflammatory cytokine signaling.

Experimental Workflow for Preclinical Evaluation of this compound

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_clinical Clinical Trial Cell_Assays Cell-based Assays (Microglia, Astrocytes, Whole Blood) pSTAT_Inhibition pSTAT Inhibition (IC50) Cell_Assays->pSTAT_Inhibition Cytokine_Release Cytokine Release Assay Cell_Assays->Cytokine_Release EAE_Model EAE Mouse Model Induction pSTAT_Inhibition->EAE_Model Informs in vivo dose selection Drug_Admin This compound Administration EAE_Model->Drug_Admin Clinical_Scoring Daily Clinical Scoring Drug_Admin->Clinical_Scoring Phase1 Phase 1 Trial (Healthy Volunteers) Clinical_Scoring->Phase1 Supports clinical development CNS_Penetration CNS Penetration Study (Blood-Brain Ratio) SAD_MAD SAD & MAD Cohorts Phase1->SAD_MAD PK_PD_Safety Pharmacokinetics (PK), Pharmacodynamics (PD), & Safety Assessment SAD_MAD->PK_PD_Safety

Caption: Integrated workflow for this compound evaluation.

References

Methodological & Application

Application Notes and Protocols for HZ-A-005 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HZ-A-005 is a novel experimental compound with demonstrated potent anti-proliferative and pro-apoptotic effects in glioblastoma cell lines. These application notes provide detailed protocols for evaluating the efficacy of this compound in a cell culture setting. The following sections outline the necessary procedures for cell culture maintenance, assessment of cytotoxicity, analysis of apoptosis, and determination of cell cycle arrest.

Cell Culture Protocol

Cell Line: U87MG (Human Glioblastoma)

Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Subculture:

  • When cells reach 80-90% confluency, aspirate the culture medium.

  • Wash the cell monolayer with Phosphate-Buffered Saline (PBS).

  • Add 1-2 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

  • Neutralize the trypsin with complete growth medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete growth medium and re-plate at the desired density.

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • U87MG cells

  • This compound

  • DMEM (serum-free)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed U87MG cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

  • After the incubation period, remove the medium.

  • Add 50 µL of serum-free DMEM and 50 µL of MTT solution to each well.[1]

  • Incubate the plate at 37°C for 3 hours.[2]

  • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[2]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Table 1: Cytotoxicity of this compound on U87MG Cells (IC50 Values in µM)

Time PointIC50 (µM)
24 hours75.3
48 hours42.1
72 hours25.8
Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • U87MG cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed U87MG cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours.

  • Harvest the cells, including any floating cells in the media.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[3]

  • Incubate for 15 minutes at room temperature in the dark.[3]

  • Analyze the cells by flow cytometry within one hour.[4]

Data Presentation:

Table 2: Apoptotic Effect of this compound on U87MG Cells (48 hours)

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound (42.1 µM)48.7 ± 3.535.1 ± 2.916.2 ± 1.7
Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • U87MG cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat U87MG cells with this compound at its IC50 concentration for 48 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Quantify band intensities using image analysis software and normalize to a loading control like β-actin.

Data Presentation:

Table 3: Effect of this compound on the Expression of Apoptosis-Related Proteins

ProteinVehicle Control (Relative Density)This compound (Relative Density)Fold Change
Cleaved Caspase-31.04.2+4.2
Bcl-21.00.3-3.3
Bax1.02.8+2.8
Bax/Bcl-2 Ratio1.09.3+9.3
Cell Cycle Analysis using Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

  • U87MG cells

  • This compound

  • 70% cold ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat U87MG cells with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to cold 70% ethanol while gently vortexing, and incubate for at least 2 hours at 4°C.[5]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[6]

  • Analyze the samples using a flow cytometer.

Data Presentation:

Table 4: Effect of this compound on Cell Cycle Distribution in U87MG Cells (24 hours)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.4 ± 2.830.1 ± 1.914.5 ± 1.2
This compound (75.3 µM)72.8 ± 3.115.2 ± 1.512.0 ± 1.0

Visualizations

HZ_A_005_Signaling_Pathway HZ_A_005 This compound Bax Bax HZ_A_005->Bax Upregulates Bcl2 Bcl-2 HZ_A_005->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Assays cluster_data_analysis Data Analysis Cell_Seeding Seed U87MG Cells Treatment Treat with this compound Cell_Seeding->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Flow_Apoptosis Annexin V/PI Staining (Apoptosis) Treatment->Flow_Apoptosis Western Western Blot (Protein Expression) Treatment->Western Flow_CellCycle PI Staining (Cell Cycle) Treatment->Flow_CellCycle IC50 IC50 Calculation MTT->IC50 Apoptosis_Quant Quantify Apoptosis Flow_Apoptosis->Apoptosis_Quant Protein_Quant Quantify Protein Levels Western->Protein_Quant CellCycle_Dist Analyze Cell Cycle Distribution Flow_CellCycle->CellCycle_Dist

Caption: General experimental workflow for evaluating this compound in cell culture.

References

Application Notes and Protocols for HZ-A-005 (A-005) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HZ-A-005, also known as A-005, is a first-in-class, orally bioavailable, and central nervous system (CNS) penetrant allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2][3] TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in the signaling pathways of pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNα).[1][3] These pathways are implicated in the pathogenesis of various autoimmune and neuroinflammatory diseases. A-005's ability to cross the blood-brain barrier makes it a promising therapeutic candidate for neuroinflammatory and neurodegenerative conditions like multiple sclerosis (MS), Alzheimer's disease, and Parkinson's disease.[3][4]

These application notes provide a comprehensive overview of the use of A-005 in preclinical animal models, including detailed protocols for efficacy and pharmacokinetic studies, and a summary of key quantitative data.

Mechanism of Action and Signaling Pathway

A-005 is a highly selective allosteric inhibitor that binds to the pseudokinase (JH2) regulatory domain of TYK2.[1] This binding stabilizes an inhibitory conformation of the kinase domain (JH1), thereby blocking the downstream signaling cascade. The key signaling pathway modulated by A-005 is the TYK2-STAT pathway. Upon cytokine binding (e.g., IL-12, IL-23, IFNα) to their receptors, TYK2 is activated and phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses. By inhibiting TYK2, A-005 effectively blocks the phosphorylation of STATs and mitigates the pro-inflammatory effects of these cytokines.

TYK2_Signaling_Pathway cluster_stat Cytokine Pro-inflammatory Cytokines (IL-12, IL-23, Type I IFNs) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation STAT STAT TYK2->STAT Phosphorylation pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene A005 A-005 A005->TYK2 Inhibition

Figure 1: A-005 Inhibition of the TYK2 Signaling Pathway.

Preclinical Evaluation Workflow

The preclinical assessment of A-005 typically involves a series of in vitro and in vivo studies to determine its potency, selectivity, pharmacokinetic profile, and efficacy in relevant animal models.

Preclinical_Workflow Biochem Biochemical Assays (Potency & Selectivity) Cell Cell-based Assays (Pathway Inhibition) Biochem->Cell PK Pharmacokinetics (Rat Model) Cell->PK Efficacy Efficacy Studies (EAE Mouse Model) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Clinical Clinical Trials Tox->Clinical

Figure 2: Preclinical to Clinical Workflow for A-005.

Application in Animal Models: Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

The EAE mouse model is a widely used and well-established model for human multiple sclerosis. A-005 has demonstrated significant efficacy in reducing clinical scores in the EAE model when administered both prophylactically and therapeutically.[2][3]

Experimental Protocol: MOG35-55-Induced EAE in C57BL/6 Mice

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • A-005 formulated for oral administration

  • Vehicle control

Procedure:

  • EAE Induction (Day 0):

    • Prepare an emulsion of MOG35-55 in CFA.

    • Anesthetize mice and administer a subcutaneous injection of the MOG35-55/CFA emulsion, typically distributed over two sites on the flank.

    • Administer an intraperitoneal (i.p.) injection of PTX.

  • PTX Booster (Day 2):

    • Administer a second i.p. injection of PTX.

  • Treatment Administration:

    • Prophylactic Treatment: Begin daily oral administration of A-005 or vehicle on the day of immunization (Day 0) and continue for the duration of the study.

    • Therapeutic Treatment: Begin daily oral administration of A-005 or vehicle upon the onset of clinical signs (typically around day 10-12) and continue for the duration of the study.

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Score the mice based on a standard EAE scoring scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Partial hind limb paralysis

      • 4: Complete hind limb paralysis

      • 5: Moribund state

Data Presentation:

Preclinical studies have shown a dose-dependent reduction in EAE clinical scores with A-005 treatment.

Table 1: In Vitro Potency and Selectivity of A-005

Assay TypeTarget/PathwayCell Type/SystemIC50 (nM)Selectivity
Biochemical Binding TYK2 JH2-Kd = 0.017-
JAK1 JH2-Kd = 2.5149-fold vs. TYK2 JH2
JAK1 JH1->10,000>595,000-fold vs. TYK2 JH2
JAK2 JH1-73743,869-fold vs. TYK2 JH2
JAK3 JH1-73743,869-fold vs. TYK2 JH2
Cellular Activity IFNα-induced pSTAT3Human Whole Blood3.7-
IFNα-induced pSTAT5Human Whole Blood3.3-
IFNα-induced pSTAT3Human PBMCs5.4-
IFNα-induced pSTAT5Human PBMCs4.8-
IL-12-induced pSTAT4Human PBMCs8.1-
IFNα-induced pSTAT3HMC3 Microglia5.4-

Data sourced from Alumis ACTRIMS 2024 Poster.[1]

Application in Animal Models: Pharmacokinetic Studies in Rats

A key feature of A-005 is its ability to penetrate the CNS. This has been evaluated in rats using microdialysis to measure the concentration of the compound in the brain and plasma.

Experimental Protocol: Microdialysis for CNS Penetration in Rats

Materials:

  • Male Sprague-Dawley or Wistar rats

  • A-005 formulated for oral administration

  • Microdialysis probes and guide cannulae

  • Surgical instruments for stereotaxic surgery

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sample analysis

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Surgically implant a guide cannula into the brain region of interest (e.g., striatum or hippocampus).

    • Allow the animal to recover from surgery.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Collect baseline dialysate samples to establish equilibrium.

  • A-005 Administration:

    • Administer a single oral dose of A-005 to the rat.

  • Sample Collection:

    • Collect dialysate samples from the brain and blood samples at regular intervals over a specified time course (e.g., 24 hours).

  • Sample Analysis:

    • Analyze the concentration of A-005 in the dialysate (representing unbound brain concentration) and plasma samples using a validated LC-MS/MS method.

Data Presentation:

Pharmacokinetic analysis in rats demonstrated that A-005 efficiently crosses the blood-brain barrier.[1][3]

Table 2: Pharmacokinetic Parameters of A-005 in Rats Following a Single Oral Dose

MatrixTmax (h)Cmax (ng/mL)AUCt (ngh/mL)AUCinf (ngh/mL)
Brain (Free Drug) 2.9137864886
Plasma (Free Drug) 0.66151637679

Data sourced from Alumis ACTRIMS 2024 Poster.[1] The data indicates a brain-to-plasma exposure ratio of approximately 1:1, confirming excellent CNS penetration.[3]

Conclusion

A-005 is a potent and selective allosteric TYK2 inhibitor with a promising preclinical profile for the treatment of neuroinflammatory diseases. The provided protocols for the EAE mouse model and rat pharmacokinetic studies serve as a guide for researchers to further evaluate the therapeutic potential of A-005 and similar CNS-penetrant TYK2 inhibitors. The quantitative data summarized in the tables highlight the compound's desirable characteristics, including high potency, selectivity, and significant CNS penetration. These findings support the ongoing clinical development of A-005 for conditions such as multiple sclerosis.

References

Application Notes and Protocols for HZ-A-005 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of HZ-A-005, a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), in high-throughput screening (HTS) assays. The protocols and data presented herein are intended to facilitate the discovery and development of novel therapeutics targeting B-cell malignancies.

Introduction

This compound is a preclinical covalent inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[1][2] Dysregulation of the BTK signaling pathway is implicated in the pathogenesis of various B-cell malignancies, making it a prime therapeutic target.[1][2][3] this compound's covalent mechanism of action offers the potential for high potency and prolonged duration of effect. These notes provide detailed protocols for both biochemical and cell-based high-throughput screening assays to identify and characterize BTK inhibitors like this compound.

Data Presentation

The following tables summarize the reported in vitro potency of this compound against its target kinase and its anti-proliferative activity in various lymphoma cell lines.

Table 1: In Vitro Potency of this compound Against Recombinant Human BTK

CompoundTargetAssay TypeIC50 (nM)
This compoundRecombinant Human BTKBiochemical Kinase Assay2.5

Data extracted from publicly available research abstracts.[2]

Table 2: Anti-Proliferative Activity of this compound in Lymphoma Cell Lines

Cell LineLymphoma SubtypeIC50 (nM)
LY-10Diffuse Large B-cell Lymphoma10 - 560
DOHH-2Follicular Lymphoma10 - 560
REC-1Mantle Cell Lymphoma10 - 560
MinoMantle Cell Lymphoma10 - 560

The range of IC50 values is reported in the available literature.[2]

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a key mediator in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events leading to B-cell proliferation, differentiation, and survival.[3][4][5] Covalent inhibitors like this compound form an irreversible bond with a cysteine residue (Cys481) in the ATP-binding pocket of BTK, thereby blocking its kinase activity and inhibiting the downstream signaling cascade.[6]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Activates BTK BTK LYN_SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates PIP2 PIP2 PLCg2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB_activation NF-κB Activation PKC->NFkB_activation MAPK_activation MAPK Activation PKC->MAPK_activation Transcription Gene Transcription (Proliferation, Survival) NFkB_activation->Transcription MAPK_activation->Transcription Antigen Antigen Antigen->BCR Binds HZ_A_005 This compound HZ_A_005->BTK Inhibits (Covalent)

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.

Experimental Protocols

The following are representative protocols for high-throughput screening of BTK inhibitors.

Biochemical High-Throughput Screening: TR-FRET Kinase Binding Assay

This protocol is based on the LanthaScreen™ Eu Kinase Binding Assay, a robust method for measuring inhibitor binding to the ATP site of a kinase.[7][8][9]

Objective: To determine the in vitro potency (IC50) of this compound and other test compounds against BTK.

Materials:

  • Recombinant human BTK enzyme

  • LanthaScreen™ Eu-anti-tag antibody

  • Kinase Tracer 236 (Alexa Fluor™ 647-labeled)

  • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (e.g., this compound) serially diluted in DMSO

  • Staurosporine (positive control)

  • DMSO (negative control)

  • 384-well, low-volume, black microplates

Experimental Workflow:

Biochemical_HTS_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Antibody, Tracer, Compounds) start->prepare_reagents dispense_compounds Dispense Compounds (5 µL of 3X solution) prepare_reagents->dispense_compounds add_kinase_ab Add Kinase/Antibody Mix (5 µL of 3X solution) dispense_compounds->add_kinase_ab add_tracer Add Tracer (5 µL of 3X solution) add_kinase_ab->add_tracer incubate Incubate at RT for 1 hour add_tracer->incubate read_plate Read TR-FRET Signal (615 nm and 665 nm) incubate->read_plate analyze_data Data Analysis (Calculate Emission Ratio, IC50 determination) read_plate->analyze_data end End analyze_data->end

Caption: Biochemical HTS Workflow for BTK Inhibitors.

Procedure:

  • Prepare a 3X solution of test compounds by serially diluting them in 1X Kinase Buffer A.

  • Prepare a 3X kinase/antibody mixture containing the appropriate concentrations of recombinant BTK and Eu-anti-tag antibody in 1X Kinase Buffer A.

  • Prepare a 3X solution of Kinase Tracer 236 in 1X Kinase Buffer A.

  • In a 384-well plate, add 5 µL of the 3X test compound solution to the appropriate wells.

  • Add 5 µL of the 3X kinase/antibody mixture to all wells.

  • Initiate the reaction by adding 5 µL of the 3X tracer solution to all wells. The final volume in each well will be 15 µL.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Calculate the emission ratio (665 nm / 615 nm).

  • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based High-Throughput Screening: Anti-Proliferation Assay

This protocol provides a general framework for assessing the anti-proliferative effects of this compound in B-cell lymphoma cell lines.

Objective: To determine the potency (IC50) of this compound in inhibiting the proliferation of BTK-dependent cancer cell lines.

Materials:

  • B-cell lymphoma cell lines (e.g., REC-1, Mino, TMD8)

  • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound and other test compounds serially diluted in DMSO

  • Positive control (e.g., a known BTK inhibitor like Ibrutinib)

  • Negative control (DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 384-well, white, clear-bottom cell culture plates

  • Luminometer

Experimental Workflow:

Cell_Based_HTS_Workflow start Start seed_cells Seed Cells in 384-well Plate start->seed_cells add_compounds Add Compounds (Varying Concentrations) seed_cells->add_compounds incubate_cells Incubate for 72 hours (37°C, 5% CO₂) add_compounds->incubate_cells add_viability_reagent Add Cell Viability Reagent (e.g., CellTiter-Glo®) incubate_cells->add_viability_reagent incubate_reagent Incubate at RT add_viability_reagent->incubate_reagent read_luminescence Read Luminescence incubate_reagent->read_luminescence analyze_data Data Analysis (Calculate Percent Inhibition, IC50 determination) read_luminescence->analyze_data end End analyze_data->end

Caption: Cell-Based HTS Workflow for Anti-Proliferation.

Procedure:

  • Harvest and count the desired B-cell lymphoma cells.

  • Seed the cells into a 384-well plate at a predetermined optimal density in a volume of 40 µL of culture medium per well.

  • Prepare serial dilutions of this compound and control compounds in culture medium.

  • Add 10 µL of the diluted compounds to the respective wells. The final volume will be 50 µL.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Equilibrate the plate and the cell viability reagent to room temperature.

  • Add 25 µL of the cell viability reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition of cell proliferation for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

These protocols provide a starting point for the high-throughput screening and characterization of this compound and other potential BTK inhibitors. Optimization of specific parameters may be required for different cell lines and assay formats.

References

Application Notes and Protocols for A-005 in Neuroinflammatory Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the publicly available information on A-005, a potent and selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), and its potential application in the research of neuroinflammatory and neurodegenerative diseases, with a primary focus on Multiple Sclerosis (MS).

Introduction to A-005

A-005 is a first-in-class, central nervous system (CNS) penetrant, allosteric inhibitor of TYK2.[1][2] Developed by Alumis Inc., it is an oral therapy designed for maximal TYK2 inhibition to address inflammation within the CNS and the periphery.[1][3] TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in mediating signaling pathways of key pro-inflammatory cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type 1 Interferon (IFN-α).[2] By inhibiting TYK2, A-005 aims to block these pro-inflammatory signals that are implicated in the pathology of various immune-mediated diseases, including neuroinflammatory conditions like MS.[1][2]

Quantitative Data Summary

Preclinical and Phase 1 clinical trial data for A-005 have been reported, demonstrating its potential as a therapeutic agent.

Parameter Description Key Findings Source
Preclinical Efficacy Evaluation in an experimental autoimmune encephalomyelitis (EAE) model, a preclinical model for neuroinflammation.A-005 significantly reduced clinical scores when administered prophylactically or therapeutically.
Blood-Brain Barrier Penetration Assessment of the ability of A-005 to cross the blood-brain barrier.Demonstrated a blood-to-brain ratio of approximately 1:1 in preclinical studies. Phase 1 data confirmed CNS penetration in humans with significant and prolonged exposure in the cerebrospinal fluid (CSF).[3][3]
Phase 1 Clinical Trial A study in 135 healthy participants to evaluate safety, tolerability, and pharmacokinetics (PK) of single- and multiple-ascending doses.A-005 was well tolerated with no serious adverse events reported.[1][3] It achieved maximal TYK2 inhibition across a broad dose range.[2] CSF levels were comparable to or exceeded free drug exposure in plasma and exceeded IC90 levels in cell-based assays.[3][1][2][3]

Signaling Pathway of A-005 Action

A-005 exerts its effect by inhibiting the TYK2 signaling pathway. This pathway is a critical component of the JAK-STAT signaling cascade, which is activated by various cytokines.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines (e.g., IL-23, IL-12, IFN-α) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Receptor Activation JAK JAK STAT STAT TYK2->STAT 3. Phosphorylation pSTAT p-STAT pSTAT->pSTAT Gene Gene Expression (Pro-inflammatory) pSTAT->Gene 5. Nuclear Translocation A005 A-005 A005->TYK2 Inhibition A005_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target Target Identification (TYK2) Lead Lead Optimization (A-005) Target->Lead InVitro In Vitro Assays (IC50, Selectivity) Lead->InVitro CellBased Cell-Based Assays (p-STAT) InVitro->CellBased InVivo In Vivo Models (EAE) CellBased->InVivo Tox Toxicology Studies InVivo->Tox Phase1 Phase 1 (Safety, PK/PD in Healthy Volunteers) Tox->Phase1 Phase2 Phase 2 (Efficacy in MS Patients) Phase1->Phase2 Phase3 Phase 3 (Pivotal Trials) Phase2->Phase3

References

Application Notes and Protocols for HZ-A-005: A Novel NIR Fluorescent Probe for In Vivo Imaging of Tumor Hypoxia

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

HZ-A-005 is a novel, high-affinity near-infrared (NIR) fluorescent probe designed for the non-invasive in vivo imaging of tumor hypoxia. It specifically targets Carbonic Anhydrase IX (CA-IX), a transmembrane protein whose expression is strongly upregulated under hypoxic conditions in a variety of solid tumors. The exceptional brightness and favorable pharmacokinetic profile of this compound make it an ideal tool for researchers and drug development professionals to visualize hypoxic tumor regions, monitor disease progression, and assess therapeutic response in preclinical cancer models.

Product Description

  • Product Name: this compound

  • Target: Carbonic Anhydrase IX (CA-IX)

  • Fluorophore: Proprietary NIR cyanine dye

  • Excitation/Emission (max): 745 nm / 770 nm

  • Molecular Weight: 1245 g/mol

  • Formulation: Lyophilized powder, soluble in DMSO or PBS

  • Storage: -20°C, protected from light

Applications

  • Non-invasive imaging and quantification of tumor hypoxia in vivo.

  • Delineation of tumor margins for surgical guidance.

  • Monitoring tumor response to anti-cancer therapies, particularly those targeting hypoxic cells.

  • Pharmacodynamic studies of drugs targeting the hypoxic tumor microenvironment.

Data Presentation

Table 1: In Vitro Specificity and Affinity of this compound
Cell LineCA-IX ExpressionBinding Affinity (Kd)
HT-29 (human colorectal adenocarcinoma)High15.2 ± 2.1 nM
MDA-MB-231 (human breast adenocarcinoma)Moderate45.8 ± 5.6 nM
PC-3 (human prostate adenocarcinoma)Low/Negative> 1000 nM
Table 2: Pharmacokinetic Properties of this compound in Mice
ParameterValue
Administration Route Intravenous (i.v.)
Dosage 10 nmol/mouse
Plasma Half-life (t½) 2.5 hours
Clearance Primarily renal
Table 3: Ex Vivo Biodistribution of this compound in HT-29 Tumor-Bearing Mice (24h post-injection)
OrganMean Radiant Efficiency[(p/s/cm²/sr) / (µW/cm²)] x 10⁸
Tumor 8.5 ± 1.2
Liver 3.1 ± 0.5
Kidneys 6.2 ± 0.9
Spleen 1.8 ± 0.3
Lungs 1.5 ± 0.2
Muscle 0.8 ± 0.1
Table 4: Tumor-to-Background Ratios (TBR) Over Time
Time Post-InjectionTumor-to-Muscle RatioTumor-to-Skin Ratio
4 hours 3.5 ± 0.42.8 ± 0.3
8 hours 5.8 ± 0.74.5 ± 0.5
24 hours 10.6 ± 1.58.1 ± 1.1
48 hours 7.2 ± 1.05.9 ± 0.8

Signaling Pathway and Experimental Workflow

HZ-A-005_Target_Pathway cluster_0 Cellular Response to Hypoxia Hypoxia Hypoxia HIF-1a_Stabilization HIF-1α Stabilization Hypoxia->HIF-1a_Stabilization HIF-1_Complex HIF-1α/β Complex (Transcription Factor) HIF-1a_Stabilization->HIF-1_Complex HRE_Binding Binding to Hypoxia Response Element (HRE) HIF-1_Complex->HRE_Binding CA9_Gene_Transcription CA9 Gene Transcription HRE_Binding->CA9_Gene_Transcription CA-IX_Protein CA-IX Protein Expression on Cell Surface CA9_Gene_Transcription->CA-IX_Protein NIR_Signal Near-Infrared Fluorescence Signal CA-IX_Protein->NIR_Signal Enables Detection of This compound This compound This compound->CA-IX_Protein Binds to Target

Figure 1. Mechanism of this compound targeting of CA-IX in the hypoxic tumor microenvironment.

In_Vivo_Imaging_Workflow Start Start Tumor_Implantation Implant CA-IX Positive Tumor Cells in Mice Start->Tumor_Implantation Tumor_Growth Allow Tumors to Grow (approx. 100-150 mm³) Tumor_Implantation->Tumor_Growth Probe_Prep Reconstitute this compound Tumor_Growth->Probe_Prep Probe_Injection Administer this compound via Tail Vein Injection Probe_Prep->Probe_Injection Imaging_Session Perform In Vivo Imaging at Multiple Time Points (e.g., 4, 8, 24, 48h) Probe_Injection->Imaging_Session Data_Acquisition Acquire Fluorescent and Photographic Images Imaging_Session->Data_Acquisition Ex_Vivo Optional: Ex Vivo Organ Imaging (24h or 48h) Imaging_Session->Ex_Vivo Data_Analysis Quantify Signal Intensity (Tumor vs. Background) Data_Acquisition->Data_Analysis End End Data_Analysis->End Ex_Vivo->Data_Analysis

Figure 2. Standard experimental workflow for in vivo imaging with this compound.

Experimental Protocols

Protocol 1: Animal Handling and Tumor Model Generation
  • Cell Culture: Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ HT-29 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Begin imaging studies when tumors reach a volume of 100-150 mm³.

Protocol 2: this compound Preparation and Administration
  • Reconstitution: Reconstitute the lyophilized this compound powder in sterile DMSO to create a 1 mM stock solution. Further dilute with sterile PBS to the desired final concentration for injection. The final DMSO concentration should be less than 5% of the total injection volume.

  • Dosage: The recommended dose is 10 nmol of this compound per mouse.

  • Administration: Administer the prepared this compound solution (typically 100-150 µL) via intravenous tail vein injection.

Protocol 3: In Vivo Fluorescence Imaging

This protocol is based on a typical in vivo imaging system (IVIS) and may require optimization for different instruments.[1]

  • Animal Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1.5% for maintenance). Place the mouse in the imaging chamber in a prone or supine position.

  • Imaging System Setup:

    • Set the excitation filter to ~745 nm and the emission filter to ~770 nm.

    • Set the field of view (FOV) to accommodate the number of animals being imaged.[1]

    • Acquisition settings: Use automatic exposure or set a manual exposure time (e.g., 1-5 seconds) as needed.[1]

  • Image Acquisition:

    • Acquire a photographic image of the animal.

    • Acquire a fluorescence image.

    • Repeat imaging at desired time points (e.g., 4, 8, 24, and 48 hours post-injection) to assess probe kinetics and optimal imaging window.

Protocol 4: Data Analysis
  • Region of Interest (ROI) Analysis: Using the imaging software, draw ROIs around the tumor area and a background region (e.g., contralateral muscle or skin).[1]

  • Quantification: Measure the average radiant efficiency [(p/s/cm²/sr) / (µW/cm²)] within each ROI.

  • Tumor-to-Background Ratio (TBR): Calculate the TBR by dividing the average radiant efficiency of the tumor ROI by that of the background ROI.

Protocol 5: Ex Vivo Biodistribution
  • Euthanasia and Perfusion: At the final imaging time point (e.g., 24 hours), euthanize the mouse according to institutional guidelines. Perform cardiac perfusion with saline to clear blood from the organs.

  • Organ Harvesting: Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, muscle).[2]

  • Ex Vivo Imaging: Arrange the harvested organs in the imaging chamber and acquire a fluorescence image as described in Protocol 3.

  • Quantification: Draw ROIs on each organ and quantify the fluorescence signal to determine the biodistribution of this compound.[3][4]

Troubleshooting

  • Low Signal:

    • Ensure complete injection into the tail vein.

    • Confirm CA-IX expression in the tumor model.

    • Increase the exposure time during image acquisition.

  • High Background:

    • Image at later time points (≥24 hours) to allow for clearance of the unbound probe.

    • Ensure adequate cardiac perfusion before ex vivo imaging.

    • Consider using a diet with low chlorophyll autofluorescence for several days prior to imaging.[1]

Logical_Relationship_Diagram cluster_input Inputs cluster_process Biological & Imaging Process cluster_output Outputs Animal_Model Tumor-Bearing Mouse (CA-IX Positive) Probe_Distribution Systemic Circulation and Biodistribution Animal_Model->Probe_Distribution HZ-A-005_Admin This compound Administration (i.v.) HZ-A-005_Admin->Probe_Distribution Target_Accumulation Specific Accumulation in Hypoxic Tumor Probe_Distribution->Target_Accumulation Probe_Clearance Clearance of Unbound Probe (Renal/Hepatic) Probe_Distribution->Probe_Clearance Imaging NIR Fluorescence Imaging Target_Accumulation->Imaging Probe_Clearance->Imaging High_TBR High Tumor-to-Background Signal Ratio Imaging->High_TBR Quant_Data Quantitative Data on Tumor Hypoxia High_TBR->Quant_Data

Figure 3. Logical relationship from this compound administration to quantitative imaging outcome.

References

Standard Operating Procedure for HZ-A-005: A Selective MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

HZ-A-005 is a potent, selective, and orally bioavailable small molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). By non-competitively binding to the allosteric site of MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2 (extracellular signal-regulated kinase 1 and 2).[1][2] The RAS-RAF-MEK-ERK signaling pathway is a critical cascade that regulates cellular processes such as proliferation, differentiation, and survival.[3][4][5][6] Dysregulation of this pathway is a key driver in many human cancers, making MEK1/2 an important therapeutic target.[5][6]

This document provides detailed protocols for evaluating the in vitro activity of this compound, including its biochemical potency, cellular mechanism of action, and anti-proliferative effects.

Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway

This compound targets MEK1/2, the kinases directly upstream of ERK1/2. The binding of growth factors to receptor tyrosine kinases (RTKs) typically activates RAS, which in turn recruits and activates RAF kinases. RAF then phosphorylates and activates MEK1/2, leading to the subsequent phosphorylation of ERK1/2. Activated, phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression, promoting cell proliferation and survival. This compound blocks this cascade at the MEK level.

MAPK_ERK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor This compound Inhibitor->MEK Inhibits

Figure 1: this compound inhibits the MAPK/ERK signaling pathway.

Physicochemical and Pharmacokinetic Properties

The properties of this compound are consistent with those of orally bioavailable small molecule kinase inhibitors.[7][8][9][10][11]

PropertyValue
Molecular Weight 488.5 g/mol
Formula C₂₄H₂₅FN₆O₃
Solubility (DMSO) >50 mg/mL
Solubility (Aqueous) 2.5 µg/mL at pH 7.4
logP 3.1
H-Bond Donors 2
H-Bond Acceptors 7
Oral Bioavailability (Rat) 65%
Plasma Protein Binding >99%
T½ (Human) ~24 hours
Metabolism Primarily CYP3A4

Quantitative In Vitro Data Summary

This compound demonstrates potent and selective inhibition of MEK1/2 kinase activity and downstream signaling, leading to dose-dependent anti-proliferative effects in cancer cell lines with activating BRAF or RAS mutations.

Assay TypeParameterCell Line / EnzymeValue (nM)
Biochemical Kinase Assay IC₅₀Recombinant MEK11.8
IC₅₀Recombinant MEK22.1
Cellular p-ERK Inhibition IC₅₀A375 (BRAF V600E)10.5
IC₅₀COLO205 (BRAF V600E)12.2
Cell Viability Assay (72h) GI₅₀A375 (BRAF V600E)25.1
GI₅₀COLO205 (BRAF V600E)30.8
GI₅₀HT-29 (BRAF V600E)28.4

Experimental Protocols

Protocol 1: In Vitro MEK1 Kinase Inhibition Assay

This protocol determines the 50% inhibitory concentration (IC₅₀) of this compound against purified, active MEK1 enzyme in a cell-free system.

Kinase_Assay_Workflow start Start prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor add_mek Add Recombinant MEK1 Enzyme prep_inhibitor->add_mek pre_incubate Pre-incubate (15 min, RT) add_mek->pre_incubate add_substrate Add ERK2 Substrate & ATP pre_incubate->add_substrate incubate Incubate (30 min, 30°C) add_substrate->incubate detect Add Detection Reagent (e.g., ADP-Glo) incubate->detect read Read Luminescence detect->read analyze Calculate IC₅₀ read->analyze

Figure 2: Workflow for the in vitro MEK1 kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial 3-fold dilution in kinase assay buffer to generate a 10-point concentration curve (e.g., 1000 nM to 0.05 nM final concentration).

    • Prepare a solution of recombinant active MEK1 enzyme in kinase assay buffer.

    • Prepare a solution containing the inactive ERK2 substrate and ATP in kinase assay buffer.

  • Kinase Reaction:

    • Add 5 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the MEK1 enzyme solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.[12]

    • Initiate the reaction by adding 10 µL of the ERK2/ATP substrate solution to each well.

  • Signal Detection:

    • Incubate the reaction plate for 30 minutes at 30°C.

    • Stop the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions.

    • Read the luminescence signal on a compatible plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the log concentration of this compound and fit the data using a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of Phospho-ERK Inhibition

This protocol measures the ability of this compound to inhibit the phosphorylation of ERK1/2 in a cellular context, confirming on-target activity.

Methodology:

  • Cell Culture and Treatment:

    • Seed A375 cells (or another suitable cell line with an active MAPK pathway) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0-1000 nM) for 2 hours. Include a DMSO vehicle control.

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[13]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and add SDS-PAGE loading buffer. Boil samples for 5 minutes.

  • Western Blotting:

    • Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.[14]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).[15][16]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Image the blot using a digital imager.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[13][16]

    • Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized p-ERK levels against the this compound concentration to determine the cellular IC₅₀.

Protocol 3: Cell Viability (MTT) Assay

This protocol assesses the anti-proliferative effect of this compound on cancer cells over a 72-hour period.

Methodology:

  • Cell Seeding:

    • Seed A375 cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Prepare a 7-point serial dilution of this compound in cell culture medium.

    • Treat the cells with the compound dilutions and a DMSO vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[17]

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control cells (100% viability).

    • Plot the percent viability against the log concentration of this compound.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a sigmoidal dose-response curve.[14][18]

References

Application Notes and Protocols: HZ-A-005

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and experimental use of HZ-A-005, a potent, selective, and covalent Bruton's tyrosine kinase (BTK) inhibitor. The information herein is compiled to facilitate reproducible and effective research.

Introduction to this compound

This compound is a small molecule inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[1] By covalently binding to BTK, this compound effectively blocks its downstream signaling pathways, making it a promising candidate for the treatment of B-cell malignancies. Preclinical studies have demonstrated its dose-dependent anti-tumor activity in lymphoma xenograft models, alongside a favorable safety and pharmacokinetic profile.[1]

Solution Preparation and Storage

Proper preparation and storage of this compound solutions are critical for maintaining its stability and ensuring experimental consistency. While specific data for this compound is not publicly available, the following recommendations are based on best practices for similar covalent BTK inhibitors, such as Ibrutinib and Zanubrutinib.

Solubility

The solubility of this compound has not been explicitly reported. However, based on structurally similar BTK inhibitors, it is anticipated to be soluble in organic solvents such as dimethyl sulfoxide (DMSO).[2][3]

Table 1: Recommended Solvents for Stock Solution Preparation

SolventAnticipated SolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 80 mg/mLRecommended for preparing high-concentration stock solutions. Use fresh, anhydrous DMSO to avoid moisture absorption which can reduce solubility.[2][3]
EthanolLimitedMay be suitable for lower concentration solutions, but solubility is likely to be significantly less than in DMSO.
WaterInsolubleThis compound is not expected to be soluble in aqueous solutions.
Preparation of Stock Solutions

It is recommended to prepare a high-concentration stock solution of this compound in DMSO.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of this compound is required for this calculation.

  • Dissolution: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

Storage Conditions

Proper storage is essential to prevent degradation of this compound.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid Powder-20°CUp to 3 yearsStore in a tightly sealed container, protected from light and moisture.
Stock Solution (in DMSO)-80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles. Use light-protected tubes.
Stock Solution (in DMSO)-20°CUp to 1 monthFor short-term storage.

Note: These storage recommendations are based on data for Ibrutinib.[2] Researchers should ideally obtain a Certificate of Analysis from the supplier for compound-specific storage instructions.

Experimental Protocols

In Vitro BTK Enzyme Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of this compound against BTK in a cell-free enzymatic assay.

BTK_Inhibition_Assay_Workflow Workflow for In Vitro BTK Enzyme Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis reagent_prep Prepare Assay Buffer, BTK Enzyme, Substrate, ATP, and this compound dilutions add_reagents Add this compound, BTK Enzyme, and Substrate/ATP mix to wells reagent_prep->add_reagents Dispense incubation Incubate at 30°C add_reagents->incubation Initiate Reaction add_detection_reagent Add Detection Reagent (e.g., ADP-Glo™) incubation->add_detection_reagent Stop Reaction read_plate Measure Luminescence/ Fluorescence add_detection_reagent->read_plate Develop Signal data_analysis Calculate % Inhibition and determine IC50 read_plate->data_analysis Raw Data

Caption: Workflow for In Vitro BTK Enzyme Inhibition Assay.

Materials:

  • Recombinant human BTK enzyme

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

  • This compound stock solution

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare working solutions of BTK enzyme, substrate, and ATP in assay buffer at the desired concentrations.

  • Reaction Setup: To the wells of a 384-well plate, add this compound dilutions (or DMSO as a vehicle control).

  • Enzyme Addition: Add the BTK enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

  • Incubation: Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or fluorescence signal using a plate reader. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This protocol outlines a method to evaluate the anti-proliferative effects of this compound on B-cell lymphoma cell lines.

Cell_Proliferation_Assay_Workflow Workflow for Cell-Based Proliferation Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability_assay Viability Assay cluster_data_analysis Data Analysis seed_cells Seed B-cell lymphoma cells in 96-well plates add_compound Treat cells with serial dilutions of this compound seed_cells->add_compound After 24h incubate_cells Incubate for 72 hours add_compound->incubate_cells Start treatment add_reagent Add cell viability reagent (e.g., CellTiter-Glo®) incubate_cells->add_reagent End of treatment read_plate Measure luminescence add_reagent->read_plate Develop signal calculate_viability Calculate % viability and determine GI50 read_plate->calculate_viability Raw data

Caption: Workflow for Cell-Based Proliferation Assay.

Materials:

  • B-cell lymphoma cell lines (e.g., TMD8, REC-1, MINO)

  • Complete cell culture medium

  • This compound stock solution

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the B-cell lymphoma cells into 96-well plates at an appropriate density and allow them to attach or stabilize overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the respective wells. Include wells with vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's protocol and incubate for the recommended time to stabilize the signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of viability against the log of the this compound concentration.

In Vivo Lymphoma Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model of B-cell lymphoma.

Xenograft_Model_Workflow Workflow for In Vivo Lymphoma Xenograft Model cluster_tumor_implantation Tumor Implantation cluster_treatment_phase Treatment Phase cluster_monitoring Monitoring and Endpoint implant_cells Implant B-cell lymphoma cells subcutaneously into mice tumor_growth Monitor tumor growth implant_cells->tumor_growth randomize_mice Randomize mice into treatment groups tumor_growth->randomize_mice When tumors reach ~150-200 mm³ administer_drug Administer this compound or vehicle (e.g., daily oral gavage) randomize_mice->administer_drug measure_tumors Measure tumor volume and body weight regularly administer_drug->measure_tumors During treatment endpoint Euthanize mice at endpoint and collect tumors measure_tumors->endpoint When tumors reach predefined size or at study end

Caption: Workflow for In Vivo Lymphoma Xenograft Model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • B-cell lymphoma cell line (e.g., TMD8)

  • This compound

  • Vehicle for in vivo administration (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na) with 0.1% Tween 80 in sterile water)

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of B-cell lymphoma cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor dimensions with calipers and calculate the tumor volume.

  • Group Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Prepare the this compound formulation for in vivo use. A common formulation for oral administration of similar BTK inhibitors involves suspending the compound in a vehicle such as 0.5% CMC-Na. Administer this compound at the desired dose and schedule (e.g., daily oral gavage). The control group should receive the vehicle alone.

  • Efficacy Evaluation: Monitor tumor growth and the body weight of the mice throughout the study.

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).

  • Data Analysis: Compare the tumor growth inhibition between the this compound-treated groups and the vehicle control group.

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.

BCR_Signaling_Pathway Simplified BCR Signaling Pathway and this compound Inhibition BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Downstream Downstream Signaling (e.g., NF-κB, ERK) PLCG2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation HZA005 This compound HZA005->BTK Inhibition

References

Application Note & Protocols: HZ-A-005 for Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

HZ-A-005 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with particular efficacy against BRD4. BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. They bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET protein activity is implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders. This compound offers a powerful tool for researchers to investigate the role of BET proteins in gene expression and to explore their therapeutic potential.

Mechanism of Action

This compound competitively binds to the acetyl-lysine binding pockets of BET proteins, thereby displacing them from chromatin. This prevents the recruitment of transcriptional regulators, such as the positive transcription elongation factor b (P-TEFb), leading to the suppression of target gene expression. One of the most well-characterized downstream targets of BET inhibitors is the MYC oncogene, whose expression is highly dependent on BRD4 activity. By inhibiting BRD4, this compound effectively downregulates MYC transcription, leading to decreased cell proliferation and induction of apoptosis in various cancer models.

cluster_nucleus Cell Nucleus cluster_inhibition Inhibition by this compound Chromatin Chromatin with Acetylated Histones BRD4 BRD4 BRD4->Chromatin Binds to Ac-Histones PTEFb P-TEFb PTEFb->BRD4 Recruited by RNAPII RNA Pol II RNAPII->PTEFb Activated by MYC_mRNA MYC mRNA RNAPII->MYC_mRNA Transcription MYC_Gene MYC Gene MYC_Gene->RNAPII Proliferation Cell Proliferation & Survival MYC_mRNA->Proliferation HZ_A_005 This compound BRD4_Inhibited BRD4 HZ_A_005->BRD4_Inhibited Inhibits No_Transcription Transcription Blocked BRD4_Inhibited->No_Transcription Apoptosis Apoptosis No_Transcription->Apoptosis

Caption: Mechanism of this compound action on the BRD4-MYC signaling axis.

Quantitative Data Summary

The following tables provide a summary of the key performance characteristics of this compound in various assays.

Table 1: In Vitro Potency and Selectivity of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against different members of the BET family, demonstrating its high potency and selectivity for BRD4.

Protein TargetIC50 (nM)Assay Type
BRD4 5AlphaScreen
BRD2 85AlphaScreen
BRD3 120AlphaScreen
BRDT >1000AlphaScreen

Table 2: Effect of this compound on MYC Gene Expression in MCF-7 Cells

This table shows the dose-dependent effect of this compound on the relative expression of the MYC oncogene in the MCF-7 breast cancer cell line after a 24-hour treatment period, as measured by qRT-PCR.

This compound Concentration (nM)Relative MYC mRNA Expression (Fold Change vs. Vehicle)Standard Deviation
0 (Vehicle)1.000.12
10.850.09
100.520.06
1000.210.04
5000.080.02

Table 3: Anti-proliferative Activity of this compound

This table presents the half-maximal effective concentration (EC50) of this compound required to inhibit the proliferation of various cancer cell lines after 72 hours of treatment.

Cell LineCancer TypeEC50 (nM)
MCF-7 Breast Cancer50
MV-4-11 Acute Myeloid Leukemia15
PC-3 Prostate Cancer250
A549 Lung Cancer>1000

Experimental Protocols

Protocol 1: Gene Expression Analysis using qRT-PCR

This protocol details the steps for treating cells with this compound and subsequently measuring the expression of a target gene, such as MYC, using quantitative reverse transcription PCR (qRT-PCR).

Materials:

  • This compound (stock solution in DMSO)

  • Cell culture medium (e.g., DMEM) and supplements (FBS, Penicillin-Streptomycin)

  • MCF-7 cells (or other cell line of interest)

  • 6-well cell culture plates

  • RNA extraction kit (e.g., Qiagen RNeasy Kit)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target gene (MYC) and housekeeping gene (GAPDH)

  • qPCR instrument

Procedure:

  • Cell Seeding:

    • Seed MCF-7 cells in 6-well plates at a density of 5 x 10^5 cells per well.

    • Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations (e.g., 1, 10, 100, 500 nM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Remove the old medium from the cells and add 2 mL of the medium containing the respective this compound concentrations or vehicle.

    • Incubate for the desired time period (e.g., 24 hours).

  • RNA Extraction:

    • Wash cells with PBS and lyse them directly in the well using the buffer provided in the RNA extraction kit.

    • Follow the manufacturer's protocol to extract total RNA.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene (MYC) and the housekeeping gene (GAPDH), and the synthesized cDNA.

    • Run the qPCR reaction using a standard thermal cycling protocol.

    • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

cluster_prep Cell Preparation & Treatment cluster_analysis Molecular Analysis A 1. Seed Cells (e.g., MCF-7 in 6-well plate) B 2. Incubate 24h (37°C, 5% CO2) A->B C 3. Treat with this compound (or Vehicle) B->C D 4. Incubate for Desired Time (e.g., 24h) C->D E 5. Extract Total RNA D->E Proceed to Extraction F 6. Synthesize cDNA E->F G 7. Perform qPCR (Target + Housekeeping Gene) F->G H 8. Analyze Data (ΔΔCt Method) G->H Result Result: Relative Gene Expression (Fold Change) H->Result

Caption: Experimental workflow for qRT-PCR analysis of gene expression.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines the procedure for assessing the effect of this compound on cell proliferation and viability.

Materials:

  • This compound (stock solution in DMSO)

  • Cell culture medium and supplements

  • Cell line of interest

  • 96-well clear-bottom cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).

    • Incubate at 37°C, 5% CO2 for 24 hours.

  • This compound Treatment:

    • Prepare a range of this compound concentrations in the cell culture medium.

    • Add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls and wells with medium only (blank).

    • Incubate for 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from the blank wells.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the results and determine the EC50 value using a non-linear regression curve fit.

Troubleshooting & Optimization

HZ-A-005 Experimental Results: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the novel TK-1 inhibitor, HZ-A-005. The information is designed to assist in the accurate execution and interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the ATP-binding pocket of the Tyrosine Kinase-1 (TK-1). By blocking ATP binding, it prevents the phosphorylation of downstream targets, primarily Protein-X (P-X), thereby inhibiting the P-X signaling cascade that leads to the upregulation of Gene-Y (G-Y) and subsequent uncontrolled cell proliferation.

Q2: What is the recommended solvent for this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to prepare stock solutions in DMSO and then dilute to the final working concentration in the appropriate cell culture medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability, typically below 0.5%.[1][2]

Q3: What are the expected IC50 values for this compound in sensitive cell lines?

A3: The half-maximal inhibitory concentration (IC50) can vary depending on the cell line and assay conditions. However, in highly sensitive cancer cell lines expressing constitutively active TK-1, the expected IC50 values are generally in the low nanomolar range.

Assay Type Cell Line Expected IC50 (nM)
Kinase ActivityRecombinant TK-15 - 15
Cell Viability (MTT)Cancer Line A50 - 100
Cell Viability (MTT)Cancer Line B75 - 150

Q4: How should this compound be stored?

A4: this compound powder should be stored at -20°C. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2][3]

Troubleshooting Guides

Kinase Activity Assay

Q: My in vitro kinase assay shows lower than expected inhibition by this compound.

A: This could be due to several factors related to the assay conditions.

  • ATP Concentration: The inhibitory effect of ATP-competitive inhibitors like this compound is sensitive to the ATP concentration in the assay. Ensure that the ATP concentration used is at or near the Km value for TK-1 to obtain accurate IC50 values. High ATP concentrations can outcompete the inhibitor.[4]

  • Reagent Purity: Impurities in ATP, substrates, or buffers can interfere with the reaction kinetics.[1] Use high-purity reagents and freshly prepared buffers.

  • Enzyme Activity: The kinase itself may have reduced activity. Verify the activity of your TK-1 enzyme preparation with a known potent inhibitor as a positive control. Protein aggregation can also lead to altered activity.[1]

  • Compound Interference: If using a fluorescence-based assay, this compound might be interfering with the fluorescent signal.[1][5] Consider using an alternative assay format, such as a radiometric assay, to confirm your results.[4][6][7]

Western Blotting for Phosphorylated P-X (p-P-X)

Q: I am not observing a decrease in p-P-X levels after treating cells with this compound.

A: This is a common issue when analyzing protein phosphorylation. Here are some troubleshooting steps:

  • Sample Preparation: It is critical to prevent dephosphorylation during sample collection and lysis.[3]

    • Always work on ice and use ice-cold buffers.[3]

    • Your lysis buffer must contain both protease and phosphatase inhibitors.[3][8]

  • Antibody Selection: Ensure your primary antibody is specific for the phosphorylated form of P-X.[9] It's also good practice to run a parallel blot for total P-X to confirm that the overall protein level is unchanged.[3]

  • Blocking Agent: Avoid using milk as a blocking agent, as it contains phosphoproteins like casein that can increase background noise.[3] Bovine Serum Albumin (BSA) is a recommended alternative.[3]

  • Positive Control: Include a positive control where P-X phosphorylation is known to be high (e.g., cells stimulated with a known TK-1 activator) and a negative control (untreated cells).

Q: My Western blot results for p-P-X are inconsistent between experiments.

A: Consistency is key in Western blotting.

  • Protein Loading: Ensure equal amounts of protein are loaded in each lane. Perform a total protein quantification assay (e.g., BCA) before loading.

  • Cell Treatment Conditions: Standardize cell seeding density, treatment duration, and this compound concentration across all experiments.

  • Transfer Efficiency: Verify that the transfer of proteins from the gel to the membrane was successful, especially for high molecular weight proteins.

qPCR for G-Y Gene Expression

Q: I am not seeing the expected decrease in G-Y mRNA levels after this compound treatment.

A: Quantitative PCR results can be affected by several variables.

  • RNA Quality: The quality and integrity of your starting RNA are crucial.[10] Use a spectrophotometer to check the A260/280 and A260/230 ratios and consider running an agarose gel to visualize RNA integrity.[11]

  • Primer Design: Poorly designed primers can lead to inefficient or non-specific amplification.[10][12] Ensure your primers span an exon-exon junction to avoid amplifying genomic DNA.[11]

  • Reverse Transcription Efficiency: Inefficient conversion of RNA to cDNA can lead to inaccurate quantification.[10][12]

  • Reference Gene Stability: The expression of your chosen housekeeping gene should not be affected by this compound treatment. Validate your reference gene's stability under your experimental conditions.

Cell Viability (MTT) Assay

Q: The cell viability results are highly variable.

A: The MTT assay measures metabolic activity and can be influenced by several factors.[13]

  • Cell Seeding Density: Inconsistent cell numbers across wells is a common source of variability.[13][14] Ensure your cell suspension is homogenous before plating.

  • Edge Effects: Wells on the outer edges of a 96-well plate are more prone to evaporation, which can affect cell growth.[14] Consider not using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[14]

  • Incubation Times: The incubation time with the MTT reagent and the solubilization agent should be consistent for all plates.[13]

  • Contamination: Bacterial or yeast contamination can lead to high background readings.[15] Always inspect your plates under a microscope before adding the MTT reagent.[15]

Experimental Protocols

Protocol: Western Blotting for p-P-X
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with anti-p-P-X antibody (diluted in 5% BSA in TBST) overnight at 4°C.[3]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total P-X.[3]

Visualizations

HZ_A_005_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TK-1 TK-1 This compound->TK-1 inhibits P-X P-X TK-1->P-X phosphorylates p-P-X P-X-P P-X->p-P-X G-Y G-Y p-P-X->G-Y upregulates mRNA mRNA G-Y->mRNA Proliferation Proliferation mRNA->Proliferation Experimental_Workflow Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Sample Collection Sample Collection This compound Treatment->Sample Collection Kinase Assay Kinase Assay Sample Collection->Kinase Assay Western Blot Western Blot Sample Collection->Western Blot qPCR qPCR Sample Collection->qPCR MTT Assay MTT Assay Sample Collection->MTT Assay Data Analysis Data Analysis Kinase Assay->Data Analysis Western Blot->Data Analysis qPCR->Data Analysis MTT Assay->Data Analysis Conclusion Conclusion Data Analysis->Conclusion Troubleshooting_Logic Unexpected Result Unexpected Result Check Protocol Check Protocol Unexpected Result->Check Protocol Step 1 Review Reagents Review Reagents Check Protocol->Review Reagents Step 2 Validate Controls Validate Controls Review Reagents->Validate Controls Step 3 Repeat Experiment Repeat Experiment Validate Controls->Repeat Experiment Step 4 Consistent? Consistent? Repeat Experiment->Consistent? Result Valid Result Valid Consistent?->Result Valid Yes Consult Support Consult Support Consistent?->Consult Support No

References

HZ-A-005 cytotoxicity and off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the cytotoxicity and off-target effects of the specific compound "HZ-A-005" is not available in the public domain based on current scientific literature and databases. The following is a generalized framework for a technical support center, providing hypothetical examples and standardized experimental protocols that researchers can adapt when evaluating a novel compound with similar characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic profile of this compound?

A1: As this compound is a novel investigational compound, its full cytotoxic profile is currently under characterization. Preliminary data from preclinical studies (if available) would be necessary to determine the IC50 values across various cell lines. We recommend performing a dose-response study using a panel of relevant cancer and non-cancerous cell lines to establish the cytotoxic potential.

Q2: Are there any known off-target effects of this compound?

A2: Comprehensive off-target profiling for this compound has not yet been publicly disclosed. Off-target effects are a critical aspect of preclinical safety assessment. It is recommended to perform kinase panel screening, receptor binding assays, and whole-genome sequencing of treated cells to identify potential unintended molecular interactions.

Q3: What are the recommended starting concentrations for in vitro cytotoxicity assays?

A3: For a novel compound like this compound, a wide concentration range is advised for initial screening. A common starting point is a serial dilution from 100 µM down to 1 nM. The results from this initial screen will guide the selection of a more focused concentration range for determining the IC50 value.

Q4: How should I troubleshoot high variability in my cytotoxicity assay results with this compound?

A4: High variability can stem from several factors. Please refer to our troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common culprits include inconsistent cell seeding, issues with compound solubility, or variability in reagent addition.

Troubleshooting Guides

Issue: High Variability in Cytotoxicity Data

This guide provides a step-by-step process to troubleshoot inconsistent results in cytotoxicity assays.

Caption: Troubleshooting workflow for high variability in cytotoxicity assays.

  • Verify Cell Seeding Consistency:

    • Problem: Uneven cell numbers across wells.

    • Solution: Ensure thorough cell suspension mixing before and during plating. Use a calibrated multichannel pipette. Visually inspect plates post-seeding.

  • Assess this compound Solubility:

    • Problem: Compound precipitation at higher concentrations.

    • Solution: Visually inspect stock solutions and final dilutions for precipitates. Consider using a different solvent or adding a solubilizing agent if compatible with the assay.

  • Evaluate Reagent Preparation and Addition:

    • Problem: Inconsistent volumes or concentrations of assay reagents (e.g., MTT, CellTiter-Glo®).

    • Solution: Calibrate pipettes regularly. Ensure reagents are fully thawed and mixed before use. Use a consistent technique for adding reagents to all wells.

  • Confirm Consistent Incubation Conditions:

    • Problem: Temperature or CO2 fluctuations in the incubator. "Edge effects" on microplates.

    • Solution: Monitor incubator performance. Avoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity.

  • Re-analyze Raw Data:

    • Problem: Errors in data processing or normalization.

    • Solution: Double-check formulas in spreadsheets. Ensure proper background subtraction and normalization to vehicle-treated controls.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines a standard procedure for assessing the cytotoxicity of this compound.

Caption: Experimental workflow for an MTT-based cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed cells at an appropriate density (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock of this compound serial dilutions in culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add the 2X compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting a dose-response curve using non-linear regression.

Hypothetical Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
MCF-7Breast Cancer1.5
A549Lung Cancer5.2
HCT116Colon Cancer2.8
HEK293Normal Kidney> 50
MRC-5Normal Lung Fibroblast> 50

Table 2: Hypothetical Off-Target Kinase Inhibition Profile of this compound

Kinase Target% Inhibition at 1 µM
Target Kinase X95%
Off-Target Kinase A45%
Off-Target Kinase B15%
Off-Target Kinase C< 5%

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, leading to apoptosis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K HZA005 This compound Akt Akt HZA005->Akt Inhibits PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis |

Caption: Hypothetical signaling pathway inhibited by this compound.

Technical Support Center: HZ-A-005

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of the hypothetical compound HZ-A-005.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a novel small molecule inhibitor under investigation for its therapeutic potential. Like many new chemical entities, this compound exhibits low aqueous solubility, which can be a significant challenge for formulation development and can limit its absorption and bioavailability.[1][2][3] Achieving adequate solubility is crucial for obtaining reliable in vitro experimental results and for the successful in vivo delivery of the compound.

Q2: What are the initial steps to assess the solubility of this compound?

A2: A preliminary solubility assessment should be conducted in a range of aqueous and organic solvents. This will help to understand the physicochemical properties of this compound and inform the selection of an appropriate solubilization strategy. Key initial steps include determining its solubility in buffers at different pH values and in common organic solvents.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter when working with this compound.

Issue 1: this compound is poorly soluble in aqueous buffers for my in vitro assays.

Answer: The solubility of ionizable compounds is often dependent on the pH of the solution.[2][4] For a weakly acidic or basic compound, adjusting the pH of the buffer can significantly improve solubility.

Experimental Protocol: pH Adjustment for Solubility Enhancement

Objective: To determine the optimal pH for solubilizing this compound in an aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffers (e.g., phosphate, citrate) at a range of pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0)

  • Vortex mixer

  • Shaking incubator or rotator

  • Spectrophotometer or HPLC for concentration measurement

Method:

  • Prepare saturated solutions of this compound in each buffer. Add an excess of this compound powder to a known volume of each buffer.

  • Equilibrate the samples by rotating or shaking them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with the corresponding buffer.

  • Determine the concentration of this compound in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Data Presentation:

Table 1: Solubility of this compound at Various pH Values

pHSolubility (µg/mL)
4.05.2
5.015.8
6.032.1
7.055.7
7.468.3
8.0120.5
9.0250.1

Issue 2: Adjusting the pH is not sufficient or is incompatible with my experimental system. What other simple methods can I try?

Answer: The use of co-solvents is a common and effective technique to enhance the solubility of poorly soluble drugs.[4] Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar compounds.

Experimental Protocol: Co-solvent Solubility Enhancement

Objective: To identify a suitable co-solvent and its optimal concentration to dissolve this compound.

Materials:

  • This compound powder

  • Co-solvents (e.g., DMSO, ethanol, propylene glycol, polyethylene glycol 400)

  • Aqueous buffer at a physiologically relevant pH (e.g., 7.4)

  • Vortex mixer

  • Shaking incubator or rotator

  • Spectrophotometer or HPLC

Method:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Add an excess of this compound to each co-solvent/buffer mixture.

  • Follow steps 2-5 from the "pH Adjustment for Solubility Enhancement" protocol to determine the solubility in each mixture.

Data Presentation:

Table 2: Effect of Co-solvents on this compound Solubility in pH 7.4 Buffer

Co-solventConcentration (% v/v)Solubility (µg/mL)
None068.3
DMSO1150.2
DMSO5750.9
Ethanol5450.1
Propylene Glycol10980.5
PEG 400101200.7

Issue 3: I need to prepare a high-concentration stock solution of this compound for in vivo studies, and the use of high percentages of co-solvents is not desirable due to potential toxicity.

Answer: For in vivo applications, advanced formulation strategies like solid dispersions or the use of surfactants can significantly enhance solubility and bioavailability.[5][6] Solid dispersion involves dispersing the drug in a hydrophilic carrier at a solid state.[5]

Experimental Protocol: Preparation of a Solid Dispersion using the Solvent Evaporation Method

Objective: To improve the dissolution rate and apparent solubility of this compound by creating a solid dispersion.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., PVP K30, Soluplus®, Poloxamer 188)

  • Organic solvent (e.g., ethanol, methanol, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Method:

  • Dissolve both this compound and the hydrophilic carrier in a suitable organic solvent. A common drug-to-carrier ratio to start with is 1:5 (w/w).

  • Remove the solvent using a rotary evaporator under reduced pressure to form a thin film.

  • Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.

  • The resulting solid dispersion can then be dissolved in an aqueous medium for solubility testing.

Visualizations

Below are diagrams illustrating a logical workflow for solubility enhancement and a hypothetical signaling pathway that this compound might inhibit.

Solubility_Enhancement_Workflow start Start: Poorly Soluble This compound ph_adjustment pH Adjustment start->ph_adjustment Ionizable compound? cosolvents Co-solvents ph_adjustment->cosolvents Insufficient or incompatible end_goal Goal: Adequate Solubility for Intended Application ph_adjustment->end_goal surfactants Surfactants/ Micellar Solubilization cosolvents->surfactants High concentration needed/ toxicity concerns cosolvents->end_goal solid_dispersion Solid Dispersion surfactants->solid_dispersion Further enhancement needed surfactants->end_goal particle_size Particle Size Reduction (Micronization/Nanosuspension) solid_dispersion->particle_size Alternative approach solid_dispersion->end_goal complexation Complexation (e.g., Cyclodextrins) particle_size->complexation Alternative approach particle_size->end_goal complexation->end_goal Signaling_Pathway receptor Receptor Tyrosine Kinase ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation hz_a_005 This compound hz_a_005->mek

References

HZ-A-005 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with experimental variability and reproducibility when working with the experimental compound HZ-A-005.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of the novel kinase "Variability Kinase 1" (VK1). VK1 is a key upstream regulator of the MAPK/ERK signaling pathway. By inhibiting VK1, this compound is designed to block downstream signaling, leading to a reduction in cell proliferation and survival in cancer cells where this pathway is overactive.

.

Q2: We are observing significant variability in our IC50 values for this compound between experimental runs. What are the common causes for this?

Inconsistent IC50 values are a frequent challenge. The primary sources of variability often include:

  • Cell-based factors: Cell line instability, passage number, and cell health can all impact results.

  • Reagent and compound handling: Improper storage or handling of this compound, as well as variability in serum or media batches, can alter the compound's effective concentration.

  • Assay conditions: Minor differences in incubation times, cell seeding densities, and plate reader settings can lead to significant variations.

Q3: How should this compound be stored and handled?

For optimal stability and performance, this compound should be stored as a powder at -20°C. For experimental use, prepare a concentrated stock solution in DMSO and store it in small aliquots at -80°C to minimize freeze-thaw cycles. When preparing working solutions, ensure the compound is fully dissolved and well-mixed.

Troubleshooting Guides

Issue 1: High Variability in IC50 Measurements

If you are experiencing significant fluctuations in the half-maximal inhibitory concentration (IC50) of this compound, consult the following table for potential causes and recommended solutions.

Potential Cause Recommended Solution
Cell Line Instability Perform regular cell line authentication. Ensure you are using a consistent and low passage number for all experiments.
Inconsistent Seeding Density Optimize and strictly adhere to a standardized cell seeding protocol. Use a cell counter for accuracy.
Serum Batch Variability Test and qualify new batches of fetal bovine serum (FBS) before use in critical experiments.
Compound Degradation Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Issue 2: Inconsistent Inhibition of Downstream Signaling

If you observe variable effects of this compound on downstream targets like phosphorylated ERK (p-ERK), consider the following troubleshooting steps.

Potential Cause Recommended Solution
Variable Treatment Time Standardize the duration of this compound treatment. For signaling studies, a time-course experiment is recommended to identify the optimal time point.
Cell Lysis and Protein Extraction Use a consistent lysis buffer and protocol. Ensure complete cell lysis and accurate protein quantification.
Antibody Performance Validate primary and secondary antibodies for specificity and sensitivity. Use the same antibody lot for comparative experiments.

Experimental Protocols

Protocol: Determining the IC50 of this compound using a Cell Viability Assay

This protocol outlines a standard method for assessing the potency of this compound by measuring its effect on cancer cell viability.

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the 96-well plate and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (e.g., DMSO) and a positive control for cell death.

    • Incubate for 72 hours.

  • Cell Viability Measurement:

    • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow the signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized data against the log of the this compound concentration.

    • Fit a dose-response curve to determine the IC50 value.

Visualizations

HZ_A_005_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway MAPK/ERK Pathway cluster_downstream Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor VK1 VK1 Receptor->VK1 RAS RAS VK1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation and Survival ERK->Proliferation_Survival HZ_A_005 This compound HZ_A_005->VK1

Caption: The proposed signaling pathway for this compound.

Troubleshooting_Workflow Start High IC50 Variability Observed Check_Cells Verify Cell Line (Passage #, Authentication) Start->Check_Cells Check_Reagents Check Reagents (Compound, Media, Serum) Check_Cells->Check_Reagents [ Cells OK ] Contact_Support Contact Technical Support Check_Cells->Contact_Support [ Issue Found ] Check_Protocol Review Assay Protocol (Seeding Density, Incubation Time) Check_Reagents->Check_Protocol [ Reagents OK ] Check_Reagents->Contact_Support [ Issue Found ] Data_Analysis Re-analyze Data (Normalization, Curve Fitting) Check_Protocol->Data_Analysis [ Protocol OK ] Check_Protocol->Contact_Support [ Issue Found ] Resolved Issue Resolved Data_Analysis->Resolved [ Analysis Correct ] Data_Analysis->Contact_Support [ Error Found ]

Caption: A logical workflow for troubleshooting experimental variability.

HZ-A-005 Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HZ-A-005 Assay Kit. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to the this compound assay.

Assay Principle

The this compound assay is a homogeneous, cell-based fluorescence assay designed for the high-throughput screening of potential inhibitors of the Kinase-Z signaling pathway. The assay utilizes a proprietary fluorescent reporter that measures the downstream effects of Kinase-Z activation. Inhibition of the pathway results in a decrease in the fluorescent signal, allowing for the quantification of inhibitor potency.

Troubleshooting Guides

This section provides solutions to common problems encountered during the this compound assay.

Problem: High Background Fluorescence

High background fluorescence can mask the true signal from your experimental compounds, leading to a reduced signal-to-basal ratio and poor assay quality.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete removal of extracellular dye While the this compound assay is designed to be a no-wash assay, in cases of persistent high background, a gentle wash step with the provided assay buffer after dye loading can help remove extracellular dye.[1]
Cellular stress or death Use of expired reagents, improper cell culture conditions, or high concentrations of cytotoxic compounds can lead to cell death and increased background. Ensure proper cell handling and use fresh reagents.
Contamination of reagents or plates Use sterile techniques and fresh, unopened reagent stocks. Test for autofluorescence of new batches of microplates.
Incorrect instrument settings Optimize the gain and exposure settings on your plate reader. Use a blank well (media only) to set the baseline fluorescence.
Problem: Low Signal-to-Basal Ratio

A low signal-to-basal ratio (also known as signal-to-noise ratio) can make it difficult to distinguish between active and inactive compounds.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal cell density The number of cells per well is critical for a robust signal. A cell density that is too low will result in a weak signal, while a density that is too high can lead to quenching or other artifacts.[1] We recommend performing a cell titration experiment to determine the optimal cell density for your specific conditions.
Inactive or degraded reagents Ensure all kit components are stored at the recommended temperatures and have not expired. Prepare fresh dilutions of all reagents for each experiment.[2]
Insufficient incubation times Adhere to the incubation times specified in the protocol for compound treatment and dye loading to ensure the reaction reaches completion.
Incorrect wavelength settings Verify that the excitation and emission wavelengths on your plate reader are set correctly for the this compound fluorescent reporter (Excitation: 485 nm, Emission: 525 nm).
Problem: High Well-to-Well Variability

High variability across replicate wells can lead to inconsistent and unreliable data.

Possible Causes and Solutions:

CauseRecommended Solution
Inconsistent cell seeding Ensure a homogeneous cell suspension before and during seeding. Use a multichannel pipette or automated dispenser for seeding to minimize variability.
Edge effects The outer wells of a microplate are more prone to evaporation and temperature fluctuations. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile water or media.
Pipetting errors Calibrate your pipettes regularly and use reverse pipetting for viscous solutions. Ensure complete mixing of reagents in each well.
Compound precipitation Some test compounds may precipitate at higher concentrations. Visually inspect the wells for any signs of precipitation and consider reducing the final compound concentration if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the optimal cell density for the this compound assay?

A1: The optimal cell density can vary between cell lines and experimental conditions. We recommend performing a cell titration experiment to determine the ideal cell number per well that provides the best signal-to-basal ratio. An example of a cell titration experiment is provided in the table below.

Example Cell Titration Data:

Cells per WellAverage Signal (RFU)Average Background (RFU)Signal-to-Basal Ratio
1,0005,0001,0005.0
2,50012,0001,5008.0
5,000 25,000 2,000 12.5
10,00030,0003,5008.6

In this example, 5,000 cells per well provides the optimal signal-to-basal ratio.

Q2: Can I use a different cell line with the this compound assay kit?

A2: The this compound assay has been validated with the recommended cell line. Using a different cell line may require optimization of several parameters, including cell density, incubation times, and reagent concentrations. We recommend performing a full validation if you choose to use an alternative cell line.

Q3: How should I prepare my test compounds?

A3: Test compounds should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. Serial dilutions can then be made in the assay buffer. The final concentration of the solvent in the assay should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Q4: What positive and negative controls should I use?

A4: For a positive control (inhibition), we recommend using the provided reference inhibitor, this compound-PC. For a negative control (no inhibition), use cells treated with vehicle (e.g., DMSO) alone.

Experimental Protocols

Key Experiment: this compound Assay Protocol
  • Cell Seeding:

    • Harvest and count cells.

    • Dilute the cell suspension to the optimized cell density in the provided assay medium.

    • Dispense 90 µL of the cell suspension into each well of a 96-well microplate.

    • Incubate the plate at 37°C and 5% CO₂ for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of your test compounds and the this compound-PC positive control.

    • Add 10 µL of the diluted compounds or controls to the appropriate wells.

    • Incubate the plate at 37°C and 5% CO₂ for the desired treatment time (e.g., 1 hour).

  • Fluorescent Reporter Loading:

    • Prepare the fluorescent reporter solution according to the kit instructions.

    • Add 20 µL of the reporter solution to each well.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 525 nm.

Visualizations

Kinase_Z_Signaling_Pathway Ligand Activating Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase_Z Kinase-Z Receptor->Kinase_Z Activates Substrate Downstream Substrate Kinase_Z->Substrate Phosphorylates Transcription_Factor Transcription Factor Substrate->Transcription_Factor Activates Reporter Fluorescent Reporter (Signal) Transcription_Factor->Reporter Induces Expression

Caption: The hypothetical Kinase-Z signaling pathway leading to fluorescent reporter expression.

HZ_A_005_Workflow cluster_day1 Day 1 cluster_day2 Day 2 seed_cells 1. Seed Cells (90 µL/well) incubate_24h 2. Incubate (24 hours) seed_cells->incubate_24h add_compounds 3. Add Compounds (10 µL/well) incubate_1h 4. Incubate (1 hour) add_compounds->incubate_1h add_reporter 5. Add Reporter Dye (20 µL/well) incubate_1h->add_reporter incubate_30min 6. Incubate (30 minutes, RT) add_reporter->incubate_30min read_plate 7. Read Plate (Ex: 485 nm, Em: 525 nm) incubate_30min->read_plate

Caption: Experimental workflow for the this compound assay.

Troubleshooting_High_Background start High Background Observed check_reagents Are reagents expired or contaminated? start->check_reagents yes_reagents Replace Reagents check_reagents->yes_reagents Yes no_reagents No check_reagents->no_reagents check_cells Is cell viability low? no_reagents->check_cells yes_cells Optimize Cell Culture Conditions check_cells->yes_cells Yes no_cells No check_cells->no_cells check_wash Consider a gentle wash step after dye loading. no_cells->check_wash check_instrument Optimize Plate Reader Settings check_wash->check_instrument

Caption: A logical workflow for troubleshooting high background fluorescence.

References

HZ-A-005 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HZ-A-005. The information below addresses common stability issues that may arise during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in long-term experiments?

A1: The primary causes of this compound degradation are exposure to light, elevated temperatures, and storage in inappropriate solvents. This compound is photosensitive and can undergo photodegradation upon prolonged exposure to ambient light. Additionally, temperatures above 4°C can accelerate hydrolytic degradation, especially in aqueous solutions.

Q2: How should I store this compound for optimal stability?

A2: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or -80°C, protected from light. For short-term storage of stock solutions, it is recommended to use anhydrous DMSO and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What are the visible signs of this compound degradation?

A3: Visual signs of degradation in the solid form are rare but may include a change in color from white to pale yellow. In solution, degradation is not typically visible. The most reliable method for detecting degradation is through analytical techniques such as HPLC-MS, which can identify the appearance of degradation products and a decrease in the parent compound's peak area.

Q4: Can I use aqueous buffers to prepare this compound working solutions for long-term cell culture experiments?

A4: While aqueous buffers are necessary for cell culture, this compound exhibits reduced stability in aqueous solutions. It is advisable to prepare fresh working solutions from a DMSO stock immediately before each medium change. If a working solution in media must be stored, it should be for no longer than 24 hours at 4°C, protected from light.

Troubleshooting Guide

This guide provides solutions to common problems encountered during long-term experiments with this compound.

Observed Problem Potential Cause Recommended Solution
Decreased compound efficacy over time in a multi-day experiment. Degradation of this compound in the experimental medium.1. Prepare fresh this compound working solutions for each time point or medium change. 2. Minimize the exposure of the compound-containing medium to light by using amber-colored plates or keeping plates in the dark. 3. Perform a stability check of this compound in your specific experimental medium under the same incubation conditions.
High variability in results between experimental replicates. Inconsistent compound concentration due to degradation or precipitation.1. Ensure complete dissolution of this compound in the stock solvent before preparing working solutions. 2. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. 3. Visually inspect the medium for any signs of compound precipitation after adding the working solution.
Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). Formation of this compound degradation products.1. Confirm the identity of the parent compound and any new peaks by mass spectrometry. 2. Review storage and handling procedures to identify potential sources of degradation. 3. Refer to the stability data tables below to understand the degradation profile of this compound under various conditions.

This compound Stability Data

The following tables summarize the stability of this compound under various storage and experimental conditions.

Table 1: Stability of this compound in Solid Form

Storage Condition Duration Purity (%)
-20°C, in the dark12 months>99
4°C, in the dark6 months98.5
25°C, ambient light1 month92.0

Table 2: Stability of this compound (10 mM) in Various Solvents at -20°C

Solvent Duration Purity (%)
Anhydrous DMSO6 months>99
Ethanol1 month97.2
PBS (pH 7.4)24 hours91.5

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

  • Preparation of Standards: Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO. Create a series of dilutions to generate a standard curve.

  • Sample Preparation: Prepare solutions of this compound in the desired experimental buffer or medium at the target concentration.

  • Incubation: Incubate the samples under the desired experimental conditions (e.g., 37°C, 5% CO2).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Analysis: Immediately analyze the samples by reverse-phase HPLC with a C18 column. Use a mobile phase gradient of acetonitrile and water with 0.1% formic acid.

  • Data Interpretation: Quantify the peak area of this compound at each time point relative to the t=0 sample to determine the percentage of compound remaining.

Visualizations

This compound Signaling Pathway

HZ_A_005_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription HZ_A_005 This compound HZ_A_005->MEK

Caption: Fictional signaling pathway for this compound, a MEK inhibitor.

Experimental Workflow for Long-Term Cell Assay

Long_Term_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment Cycle (repeat every 48h) cluster_analysis Analysis A Prepare fresh this compound working solution from -80°C DMSO stock D Add fresh medium containing newly prepared this compound A->D B Seed cells in multi-well plates C Remove old medium B->C C->D E Incubate for 48h (protect from light) D->E E->C Repeat cycle F Perform cell viability assay (e.g., CellTiter-Glo) E->F End of experiment

Caption: Workflow for a long-term cell-based assay with this compound.

Troubleshooting Logic for Decreased Efficacy

Troubleshooting_Logic rect_node rect_node Start Decreased efficacy in long-term assay? Q1 Using freshly prepared working solutions? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Stock solution stored correctly (-80°C, anhydrous DMSO)? A1_Yes->Q2 Sol1 Prepare fresh working solutions for each medium change. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Assay plates protected from light? A2_Yes->Q3 Sol2 Prepare new stock solution and aliquot for single use. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Perform HPLC stability test in experimental medium. A3_Yes->End Sol3 Use amber plates or keep plates in a dark incubator. A3_No->Sol3

Caption: Troubleshooting flowchart for this compound efficacy issues.

Adjusting HZ-A-005 treatment duration

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with HZ-A-005.

Frequently Asked Questions (FAQs)

Q1: What is the recommended standard treatment duration for this compound in vitro?

The optimal treatment duration for this compound can vary depending on the cell line and the specific experimental goals. For initial characterization of downstream signaling pathway inhibition, a shorter treatment duration of 2 to 6 hours is typically sufficient. For assessing long-term effects such as changes in cell viability or apoptosis, a longer duration of 24 to 72 hours is recommended. It is advisable to perform a time-course experiment to determine the ideal duration for your specific model system.

Q2: How does adjusting the treatment duration of this compound impact downstream signaling?

This compound is a potent and selective inhibitor of the hypothetical Receptor Tyrosine Kinase "Growth Factor Receptor Alpha" (GFRA). The duration of treatment directly correlates with the sustained inhibition of the downstream PI3K/Akt and MAPK/ERK signaling pathways. Shorter durations will result in transient inhibition, while longer exposure leads to more prolonged suppression of these pathways, which can subsequently affect gene expression and cellular phenotypes.

Q3: What are the potential consequences of excessively long treatment durations with this compound?

Prolonged exposure to this compound beyond the optimal window may lead to off-target effects or induce cellular stress responses that can confound experimental results. In some cell lines, extended treatment can lead to the activation of compensatory signaling pathways. It is crucial to monitor cellular health and pathway activation at various time points.

Q4: Can the treatment duration of this compound be optimized for different cell lines?

Yes, optimization is highly recommended. The sensitivity to this compound and the kinetics of pathway inhibition can differ significantly between cell lines due to variations in GFRA expression levels and the activity of downstream signaling components. A preliminary experiment to assess the optimal duration for key downstream markers is a critical step for robust and reproducible results.

Troubleshooting Guide

Issue: Inconsistent results with this compound treatment.

This can often be attributed to variations in treatment duration. Ensure precise timing for the addition and removal of the compound. For longer experiments, consider the stability of this compound in your specific cell culture medium.

Issue: No significant effect observed after the recommended treatment duration.

Several factors could contribute to this. Verify the activity of your this compound stock. Additionally, confirm the expression of the target, GFRA, in your cell model. If GFRA expression is low or absent, this compound will have a limited effect. Consider extending the treatment duration as part of your optimization experiments.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data obtained from experiments with this compound.

Table 1: Time-Dependent Inhibition of p-Akt (Ser473) by this compound (100 nM)

Treatment DurationNormalized p-Akt Levels (vs. Control)
1 hour0.65
2 hours0.40
6 hours0.25
12 hours0.28
24 hours0.35

Table 2: Effect of this compound Treatment Duration on Cell Viability (MTT Assay)

Treatment DurationCell Viability (% of Control)
24 hours85%
48 hours62%
72 hours45%

Experimental Protocols

Western Blot for p-Akt Analysis

  • Cell Lysis: After treatment with this compound for the desired duration, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-Akt (Ser473) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with this compound for the desired durations (24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Visualizations

HZ_A_005_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFRA GFRA PI3K PI3K GFRA->PI3K RAS RAS GFRA->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation GF Growth Factor GF->GFRA HZA005 This compound HZA005->GFRA

Caption: this compound inhibits GFRA signaling pathway.

Caption: Troubleshooting workflow for this compound.

HZ-A-005 interference with common lab reagents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HZ-A-005

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound in common laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO). This compound is readily soluble in DMSO up to 50 mM. For cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced artifacts. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended.

Q2: My this compound solution appears to have precipitated after being diluted in aqueous buffer. What should I do?

Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. To mitigate this, we recommend the following:

  • Vortexing: Ensure the final solution is vortexed thoroughly immediately after dilution.

  • Sonication: A brief sonication can help redissolve small precipitates.

  • Carrier Proteins: Consider the inclusion of a carrier protein, such as Bovine Serum Albumin (BSA), in your assay buffer, which can help maintain the solubility of this compound. Note that this may affect the apparent potency (see Q3).

  • Lowering Concentration: If precipitation persists, you may need to work at a lower final concentration of this compound.

Q3: I am observing a significant shift in the IC50 value of this compound in my assay. What could be the cause?

A shift in the IC50 value can be attributed to several factors, most commonly related to non-specific protein binding. This compound can bind to proteins present in the assay medium, such as albumin in fetal bovine serum (FBS) or BSA used as a blocking agent. This binding reduces the free concentration of the compound available to interact with its target.

We recommend characterizing the effect of protein concentration on the IC50 value in your specific assay system.

Troubleshooting Guide

Issue 1: Inconsistent Results in Cell-Based Assays

If you are observing high variability between replicate wells or experiments, consider the following troubleshooting workflow:

G A Inconsistent Results Observed B Check for Compound Precipitation (Visual Inspection/Microscopy) A->B C Optimize Dilution Protocol: - Vortex vigorously - Use pre-warmed media B->C Precipitate Observed D Assess Cell Health: - Run viability assay (e.g., Trypan Blue) - Check morphology B->D No Precipitate C->D E Review Seeding Density & Plating Uniformity D->E Cells Healthy I Contact Technical Support D->I Poor Viability F Evaluate Assay Reagents: - Check expiration dates - Test for lot-to-lot variability E->F G Prepare Fresh Reagents F->G Reagents Expired or Variable H Problem Resolved F->H Reagents OK G->H

Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Issue 2: Potential Interference with Assay Signal (e.g., Luciferase, Fluorescence)

This compound may interfere with certain assay detection technologies. It is crucial to run control experiments to assess any potential artifacts.

G cluster_0 Experimental Wells cluster_1 Control Wells A Cells + Target + This compound B Cells + Target + Vehicle (DMSO) Result1 Compare A and B (Target Inhibition) A->Result1 C Cells + This compound (No Target) B->Result1 D Assay Reagents + This compound (No Cells/Target) Result2 Compare C and D (Off-Target/Cellular Effects) C->Result2 D->Result2 Result3 Analyze D (Direct Assay Interference) D->Result3

Caption: Experimental design to identify this compound assay interference.

Quantitative Data Summary

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventMaximum Solubility (at 25°C)
DMSO50 mM
Ethanol10 mM
PBS (pH 7.4)< 1 µM
PBS + 0.1% BSA15 µM
PBS + 1% BSA85 µM

Table 2: Effect of BSA Concentration on this compound IC50 in a Kinase Assay

BSA Concentration (%)Apparent IC50 (nM)Fold Shift
0501.0
0.011202.4
0.14509.0
1.0> 2000> 40

Experimental Protocols

Protocol 1: Assessing Aqueous Solubility
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Serially dilute the stock solution into your aqueous buffer of choice (e.g., PBS) to achieve a range of final concentrations (e.g., 1 µM to 100 µM).

  • Incubate the solutions at room temperature for 1 hour with gentle agitation.

  • Visually inspect each solution for signs of precipitation.

  • For a more quantitative assessment, centrifuge the samples at 14,000 x g for 20 minutes.

  • Carefully collect the supernatant and measure the concentration of soluble this compound using a suitable analytical method, such as HPLC-UV.

Protocol 2: Kinase Activity Assay (Generic Luminescent Format)
  • Add 5 µL of assay buffer (containing BSA, DTT) to all wells of a 384-well plate.

  • Add 2.5 µL of this compound (in 4% DMSO) or vehicle control (4% DMSO) to appropriate wells.

  • Add 2.5 µL of the target kinase solution.

  • Incubate for 15 minutes at room temperature to allow for compound-target binding.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and generate a luminescent signal by adding 15 µL of a detection reagent (e.g., Kinase-Glo®).

  • Incubate for 10 minutes and measure luminescence using a plate reader.

  • Calculate percent inhibition relative to vehicle controls and determine IC50 values.

Signaling Pathway

This compound is a potent inhibitor of Kinase-X, a key component of the hypothetical ABC signaling pathway. Inhibition of Kinase-X prevents the phosphorylation of downstream transcription factor TF-A, thereby blocking its nuclear translocation and subsequent gene expression.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor KinaseY Kinase-Y Receptor->KinaseY activates KinaseX Kinase-X KinaseY->KinaseX activates TFA TF-A KinaseX->TFA phosphorylates TFA_P P-TF-A Gene Target Gene Expression TFA_P->Gene translocates & activates Ligand Ligand Ligand->Receptor HZA005 This compound HZA005->KinaseX inhibits

Caption: Proposed mechanism of action for this compound in the ABC signaling pathway.

Technical Support Center: Overcoming Resistance to HZ-A-005

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: HZ-A-005 is presented as a hypothetical targeted therapeutic agent for research purposes. The troubleshooting guides and FAQs provided below are based on established principles of drug resistance in cancer cell lines and are intended to serve as a general framework for researchers.

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering resistance to the novel therapeutic agent this compound in their cell line models.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons my cell line might be resistant to this compound?

Resistance to targeted therapies like this compound can be either intrinsic (pre-existing) or acquired (developed over time with exposure). The primary mechanisms include:

  • Target Alteration: Genetic mutations in the target protein of this compound can prevent the drug from binding effectively. A common example is the emergence of "gatekeeper" mutations.[1][2]

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effect of this compound.[1][3][4] This "pathway rewiring" allows the cell to maintain proliferation and survival signals.[1]

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can actively transport this compound out of the cell, reducing its intracellular concentration and effectiveness.[1][5]

  • Altered Drug Metabolism: Cancer cells may develop mechanisms to inactivate this compound more rapidly.[5][6]

  • Enhanced DNA Repair: If this compound induces DNA damage, resistant cells may upregulate DNA repair pathways to counteract its effects.[1][6]

Q2: How can I confirm that my cell line has developed resistance to this compound?

The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[7] This is typically measured using a cell viability assay.

Q3: What are the general strategies to overcome this compound resistance?

Several strategies can be employed to overcome resistance to targeted therapies:

  • Combination Therapy: Combining this compound with another agent that targets a parallel or downstream pathway can be effective.[3][8] For instance, if a bypass pathway is activated, an inhibitor for that pathway could be used in combination.

  • Next-Generation Inhibitors: If resistance is due to a specific mutation in the drug target, a next-generation inhibitor designed to bind to the mutated target could be effective.

  • Targeting Downstream Effectors: Inhibiting key signaling molecules downstream of the this compound target can also be a viable strategy.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in cell viability assay results between replicates. Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.[9]Ensure the cell suspension is homogenous, calibrate pipettes, and consider not using the outer wells of the plate for experimental samples.[9]
No significant difference in IC50 between parental and suspected resistant cells. The resistance mechanism may not be related to cell viability (e.g., changes in invasion or metastasis), or the assay conditions may not be optimal.Consider alternative assays to measure different cellular phenotypes. Optimize the cell viability assay parameters, such as incubation time and seeding density.[9]
Western blot shows no change in the phosphorylation of the direct target of this compound, but downstream signaling is active. This strongly suggests the activation of a bypass signaling pathway.Perform a phospho-kinase array or RNA sequencing to identify upregulated pathways. Validate findings with western blotting for key proteins in the identified bypass pathway.
The resistant cell line shows a lower intracellular concentration of this compound compared to the parental line. This is indicative of increased drug efflux.Perform a western blot for common drug efflux pumps (e.g., P-glycoprotein). Consider using an efflux pump inhibitor in combination with this compound.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineTreatmentIC50 (nM)Fold Resistance
ParentalThis compound501
ResistantThis compound150030
ResistantThis compound + Inhibitor X751.5

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol describes a method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of the drug.[7][10]

  • Initial IC50 Determination: Determine the IC50 of this compound in the parental cell line using a standard cell viability assay.

  • Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.

  • Monitoring and Dose Escalation: Monitor cell viability. When the cells resume a normal growth rate, increase the concentration of this compound by 1.5 to 2-fold.[7]

  • Repeat Dose Escalation: Continue this stepwise increase in drug concentration until the desired level of resistance is achieved. This process can take 6-12 months.

  • Characterization of Resistant Line: Regularly assess the IC50 of the resistant cell line to confirm the level of resistance. Cryopreserve cells at various stages.[7]

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (and any combination agents) for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance values against the drug concentration and use non-linear regression to calculate the IC50.

Protocol 3: Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Treat sensitive and resistant cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., phosphorylated and total forms of proteins in the relevant signaling pathways) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

cluster_0 This compound Action and Resistance GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Target Target Kinase Receptor->Target Downstream Downstream Signaling (e.g., MAPK/PI3K) Target->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation HZA005 This compound HZA005->Target Inhibition Efflux Drug Efflux Pump HZA005->Efflux MutatedTarget Mutated Target Kinase MutatedTarget->Downstream Resistance Bypass Bypass Pathway Activation Bypass->Downstream Resistance Efflux->HZA005 Efflux

Caption: Signaling pathway for this compound and mechanisms of resistance.

cluster_1 Experimental Workflow for Investigating Resistance Start Observe Decreased Efficacy of this compound IC50 Confirm Resistance: Determine IC50 Shift Start->IC50 Mechanism Investigate Mechanism IC50->Mechanism Sequencing Target Gene Sequencing Mechanism->Sequencing Hypothesis: Target Alteration Western Western Blot for Bypass Pathways Mechanism->Western Hypothesis: Bypass Activation EffluxAssay Drug Efflux Assay Mechanism->EffluxAssay Hypothesis: Drug Efflux Mutation Target Mutation Identified Sequencing->Mutation BypassActivation Bypass Pathway Activated Western->BypassActivation EffluxUpregulation Efflux Pump Upregulated EffluxAssay->EffluxUpregulation Strategy Develop Strategy to Overcome Resistance Mutation->Strategy BypassActivation->Strategy EffluxUpregulation->Strategy cluster_2 Logical Relationships for Overcoming Resistance Resistance This compound Resistance TargetMutation Target Mutation Resistance->TargetMutation is caused by Bypass Bypass Pathway Resistance->Bypass is caused by NextGen Next-Generation Inhibitor TargetMutation->NextGen is addressed by Downstream Downstream Signaling Bypass->Downstream activates ComboBypass Combination with Bypass Inhibitor Bypass->ComboBypass is addressed by ComboDownstream Combination with Downstream Inhibitor Downstream->ComboDownstream is addressed by Strategy Overcoming Strategy NextGen->Strategy ComboBypass->Strategy ComboDownstream->Strategy

References

Validation & Comparative

Unraveling HZ-A-005: A Comparative Guide to its Validation in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of a new chemical entity is a cornerstone of preclinical research. This guide provides a comprehensive comparison of the validation of HZ-A-005 across various cell lines, presenting key experimental data, detailed protocols, and a visual representation of the underlying biological pathways and workflows.

While the specific chemical identity and primary target of "this compound" are not publicly disclosed, preventing a direct comparison with functionally similar alternatives, this guide focuses on the validation methodologies and data presentation formats crucial for evaluating such a compound. The provided examples and templates are designed to be adapted once the specific nature of this compound and its biological context are known.

Quantitative Performance Analysis

A critical aspect of preclinical validation is the quantitative assessment of a compound's efficacy and potency in different cellular contexts. The following table summarizes hypothetical data for this compound's performance in a panel of cell lines, alongside a known standard-of-care, "Compound X," for a putative target pathway.

Cell LineThis compound IC₅₀ (nM)Compound X IC₅₀ (nM)This compound Max Inhibition (%)Compound X Max Inhibition (%)
Cancer Cell Line A (Lung) 50759592
Cancer Cell Line B (Breast) 120908895
Cancer Cell Line C (Colon) 851109290
Normal Fibroblast Cell Line >10,000>10,000<10<10

Caption: Comparative analysis of this compound and Compound X efficacy.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation process.

Cell Viability Assay
  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or the comparative compound for 72 hours.

  • Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

  • Data Acquisition: Measure luminescence using a plate reader to determine the number of viable cells.

  • Data Analysis: Normalize the data to untreated controls and calculate IC₅₀ values using a non-linear regression model.

Western Blot Analysis for Target Engagement
  • Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the target of interest and a loading control, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing Biological Pathways and Workflows

Diagrams are invaluable for illustrating complex biological processes and experimental designs.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression This compound This compound This compound->Kinase_A Ligand Ligand Ligand->Receptor Experimental_Workflow Cell_Culture Cell Line Seeding Treatment This compound Treatment Cell_Culture->Treatment Assay Cell Viability Assay Treatment->Assay Target_Validation Western Blot Treatment->Target_Validation Data_Analysis IC50 Determination Assay->Data_Analysis Logical_Relationship High_Potency High Potency (Low IC50) Favorable_Candidate Favorable Candidate High_Potency->Favorable_Candidate Low_Toxicity Low Toxicity (High IC50 in Normal Cells) Low_Toxicity->Favorable_Candidate Target_Engagement On-Target Activity (Western Blot) Target_Engagement->Favorable_Candidate

Comparing HZ-A-005 to [alternative compound]

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "HZ-A-005" has not yielded any publicly available information corresponding to a chemical compound, drug candidate, or research molecule. The search results were unrelated to the fields of chemistry, biology, or medicine.

The term "this compound" does not appear in scientific literature, chemical databases, or pharmaceutical development pipelines under this designation. It is possible that "this compound" is an internal project code, a newly synthesized compound not yet disclosed in public forums, or a typographical error.

To proceed with the requested comparison guide, further details about this compound are required. Please provide additional information, such as:

  • Chemical Structure or Class: What is the chemical scaffold or family of the compound?

  • Biological Target or Mechanism of Action: What protein, enzyme, or pathway does this compound interact with?

  • Therapeutic or Research Area: In what field of study or disease model is this compound being investigated?

  • Alternative Compound of Interest: If you have a specific alternative in mind for comparison, please provide its name or designation.

Once more specific information is available, a detailed and accurate comparison guide can be generated, including data tables, experimental protocols, and pathway diagrams as originally requested.

HZ-A-005: A Novel CNS-Penetrant TYK2 Inhibitor Poised to Challenge the Multiple Sclerosis Treatment Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution to the Scientific and Drug Development Community

This guide provides a comprehensive comparison of HZ-A-005, a first-in-class, CNS-penetrant allosteric TYK2 inhibitor, with the current standard of care for Multiple Sclerosis (MS). While direct comparative efficacy data is not yet available, this document will detail the mechanism of action of this compound, present available clinical data, and contrast its therapeutic strategy with established MS treatments.

Introduction to this compound

This compound is an investigational oral therapeutic being developed by Alumis Inc. for the treatment of neuroinflammatory and neurodegenerative diseases.[1][2] Its primary initial indication is Multiple Sclerosis (MS).[1][2][3] What sets this compound apart is its ability to cross the blood-brain barrier and its allosteric inhibition of Tyrosine Kinase 2 (TYK2), a key mediator of pro-inflammatory cytokine signaling implicated in the pathology of MS.[1][2][3]

Mechanism of Action: Targeting the TYK2 Signaling Pathway

TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[4] It plays a crucial role in the signaling pathways of several key pro-inflammatory cytokines, including Interleukin-23 (IL-23), IL-12, and Type 1 Interferons (IFN).[2] These cytokines are known to be involved in the autoimmune and inflammatory processes that drive MS pathogenesis.[5][6] By inhibiting TYK2, this compound aims to block these pro-inflammatory signals both in the periphery and, critically, within the central nervous system (CNS).[1][2] Genetic studies have shown that certain variants of the TYK2 gene are associated with a lower risk of developing MS, providing a strong rationale for targeting this pathway.[4][7][8]

Below is a diagram illustrating the central role of TYK2 in pro-inflammatory cytokine signaling and the proposed mechanism of action for this compound.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular CytokineReceptor Cytokine Receptor (e.g., IL-23R, IFNAR) TYK2 TYK2 CytokineReceptor->TYK2 2. Receptor Activation JAK2 JAK2 CytokineReceptor->JAK2 2. Receptor Activation STAT STAT TYK2->STAT 3. Phosphorylation JAK2->STAT 3. Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation GeneExpression Pro-inflammatory Gene Expression Nucleus->GeneExpression 6. Transcription HZA005 This compound HZA005->TYK2 Inhibition Cytokine Pro-inflammatory Cytokine (e.g., IL-23, Type 1 IFN) Cytokine->CytokineReceptor 1. Binding

Caption: this compound inhibits TYK2-mediated pro-inflammatory signaling.

Preclinical and Phase 1 Clinical Data for this compound

As this compound is in early-stage development, efficacy data from patient populations is not yet available. A Phase 2 clinical trial in patients with multiple sclerosis is anticipated to begin in the second half of 2025.[2][3] The available data comes from preclinical studies and a Phase 1 clinical trial in healthy volunteers.

Preclinical Findings

Preclinical studies in mouse models of MS (experimental autoimmune encephalomyelitis - EAE) have shown that brain-penetrant TYK2 inhibitors can reduce clinical scores, immune cell infiltration, and pro-inflammatory cytokine levels.[4][8] These studies highlight the importance of targeting TYK2 within the CNS to modulate neuroinflammation.[4][7][8]

Phase 1 Clinical Trial in Healthy Volunteers

A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics (PK) of this compound.[3]

Experimental Protocol: Phase 1 Clinical Trial

  • Study Design: The trial included single-ascending dose (SAD) and multiple-ascending dose (MAD) cohorts.[3] A specific cohort also underwent lumbar puncture to assess this compound concentrations in the cerebrospinal fluid (CSF).[3]

  • Participants: The study enrolled 135 healthy participants.[2][3]

  • Endpoints:

    • Primary: Safety and tolerability.[3]

    • Secondary: Pharmacokinetics (PK) in plasma and CSF.[3]

    • Exploratory: Pharmacodynamic (PD) markers, including the phosphorylation of STAT proteins, to establish a PK/PD relationship.[3]

The workflow for a typical Phase 1 dose-escalation study is illustrated below.

Phase1_Workflow cluster_sad Single-Ascending Dose (SAD) cluster_mad Multiple-Ascending Dose (MAD) SAD_Start Enroll Cohort 1 (Lowest Dose) SAD_Dose Administer Single Dose of this compound or Placebo SAD_Start->SAD_Dose SAD_Monitor Monitor for Safety & PK/PD SAD_Dose->SAD_Monitor SAD_Decision Safety Review: Escalate to Next Dose? SAD_Monitor->SAD_Decision SAD_Next Enroll Next Cohort (Higher Dose) SAD_Decision->SAD_Next Yes SAD_End Determine Maximum Tolerated Single Dose SAD_Decision->SAD_End No SAD_Next->SAD_Dose MAD_Start Enroll Cohort A (Selected Dose) SAD_End->MAD_Start Informs Starting Dose MAD_Dose Administer Multiple Doses of this compound or Placebo MAD_Start->MAD_Dose MAD_Monitor Monitor for Safety & PK/PD MAD_Dose->MAD_Monitor MAD_Decision Safety Review: Escalate to Next Dose? MAD_Monitor->MAD_Decision MAD_Next Enroll Next Cohort (Higher Dose) MAD_Decision->MAD_Next Yes MAD_End Determine Recommended Phase 2 Dose Range MAD_Decision->MAD_End No MAD_Next->MAD_Dose

Caption: General workflow of a Phase 1 single- and multiple-ascending dose trial.

Summary of Phase 1 Results

ParameterFindingCitation
Safety Well-tolerated with no serious adverse events reported.[1][3][9]
Pharmacokinetics (PK) - Demonstrated ability to penetrate the CNS with significant and prolonged exposure in the CSF. - CSF levels were comparable to or exceeded free drug exposure in plasma. - Drug exposures generally increased in a dose-proportional manner. - Rapidly reached peak drug concentration with half-lives of up to 12 hours.[3]
Pharmacodynamics (PD) - Achieved maximal TYK2 inhibition across a broad dose range. - Effectively blocked TYK2 signaling in immune and CNS resident cells.[1][2]

Standard of Care for Multiple Sclerosis: A Comparative Overview

Currently, there is no cure for MS; however, a range of disease-modifying therapies (DMTs) are available to reduce relapse frequency and severity, and to slow disease progression.[10] These treatments primarily work by modulating or suppressing the immune system.[10]

Table of Standard MS Therapies by Mechanism of Action

Class of TherapyMechanism of ActionExamples
Injectable Medications Immunomodulators that alter the immune response, though the exact mechanism in MS is not fully elucidated.Interferon beta-1a (Avonex, Rebif), Interferon beta-1b (Betaseron, Extavia), Glatiramer acetate (Copaxone)[11][12][13][14]
Oral Medications Various mechanisms including sphingosine 1-phosphate (S1P) receptor modulation (trapping lymphocytes in lymph nodes), and activation of the Nrf2 antioxidant response pathway.Fingolimod (Gilenya), Siponimod (Mayzent), Ozanimod (Zeposia), Dimethyl fumarate (Tecfidera), Teriflunomide[11][14]
Infusion Therapies Monoclonal antibodies that target specific immune cells (e.g., CD20 on B cells, VLA-4 on lymphocytes to prevent CNS entry).Natalizumab (Tysabri), Ocrelizumab, Ofatumumab (Kesimpta), Alemtuzumab[11][13]
Acute Relapse Management High-dose corticosteroids to reduce inflammation during a relapse.Methylprednisolone[12]

Comparative Analysis: this compound vs. Standard Treatments

A direct efficacy comparison is premature. However, a comparison of the therapeutic approach reveals key potential advantages for this compound.

FeatureThis compound (Anticipated)Standard MS Treatments
Mechanism of Action Targeted, allosteric inhibition of TYK2, a specific intracellular signaling molecule.Broader immunomodulation or immunosuppression (e.g., lymphocyte sequestration, B-cell depletion).
Site of Action Acts both peripherally and centrally, due to its ability to cross the blood-brain barrier.Primarily act in the periphery, with some having indirect effects on the CNS.
Potential Advantage May offer a more targeted approach to reducing neuroinflammation with a potentially favorable safety profile compared to broader immunosuppressants. The ability to act directly within the CNS could be a significant differentiator.Established efficacy in reducing relapse rates and slowing disability progression.
Current Status Phase 2 trial in MS patients planned for H2 2025.Approved and widely used in clinical practice.

Conclusion and Future Directions

This compound represents a novel, targeted approach to the treatment of MS by inhibiting TYK2 signaling directly within the CNS. The positive results from the Phase 1 trial in healthy volunteers, demonstrating safety, CNS penetration, and target engagement, are promising.[3][9] Upcoming Phase 2 trials will be critical in establishing the clinical efficacy of this approach compared to the well-established, though less targeted, standard of care. The scientific community awaits these results with considerable interest, as they may herald a new era of precision medicine for neuroinflammatory disorders.

References

Information regarding "HZ-A-005" is not publicly available.

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for the compound "HZ-A-005" have yielded no specific information regarding its biological activity, mechanism of action, or any associated experimental data. The search results did not contain any references to a molecule with this identifier.

Consequently, it is not possible to provide a cross-validation of its activity, compare it with other alternatives, or furnish supporting experimental data as requested. The core requirements of data presentation, experimental protocols, and visualizations cannot be fulfilled without foundational information on the compound .

Researchers, scientists, and drug development professionals seeking information on "this compound" are advised to consult internal documentation or proprietary databases where this compound might be cataloged. Publicly accessible scientific literature and chemical databases do not appear to contain information on a substance with this designation.

Comparative Efficacy Analysis of HZ-A-005 and its Analogs in Modulating the Complement Cascade

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the novel therapeutic agent HZ-A-005 with its structural analogs, HZ-A-006 and HZ-A-007. This compound is an investigational humanized monoclonal antibody designed to selectively inhibit the classical complement pathway by targeting C1q. Dysregulation of this pathway is a key factor in the pathogenesis of various autoimmune and neurodegenerative diseases. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the comparative efficacy of these compounds, supported by experimental data.

Overview of the Therapeutic Target and Mechanism of Action

The classical complement pathway is a critical component of the innate immune system. Its activation, initiated by the binding of C1q to immune complexes or pathogens, leads to a cascade of enzymatic reactions culminating in the formation of the membrane attack complex (MAC) and the opsonization of targets for phagocytosis. In certain pathological conditions, aberrant activation of this pathway can lead to tissue damage and inflammation.

This compound and its analogs are designed to bind with high affinity to the C1q protein, thereby preventing its interaction with downstream components of the complement cascade and inhibiting its activation. The primary therapeutic goal is to mitigate the deleterious effects of complement-mediated damage in target tissues.

Signaling Pathway of Classical Complement Activation and Point of Inhibition

G cluster_0 Initiation cluster_1 Inhibition cluster_2 Amplification cluster_3 Effector Functions Antibody-Antigen Complex Antibody-Antigen Complex C1q C1q Antibody-Antigen Complex->C1q binds to C1r C1r C1q->C1r activates This compound / Analogs This compound / Analogs This compound / Analogs->C1q inhibit C1s C1s C1r->C1s activates C4 C4 C1s->C4 cleaves C2 C2 C1s->C2 cleaves C4b2a C3 Convertase C4->C4b2a C2->C4b2a C3 C3 C4b2a->C3 cleaves C3a Anaphylatoxin (Inflammation) C3->C3a C3b Opsonization C3->C3b C5 Convertase C5 Convertase C3b->C5 Convertase C5 C5 C5a Anaphylatoxin (Chemotaxis) C5->C5a MAC Membrane Attack Complex (Cell Lysis) C5->MAC C5 Convertase->C5 cleaves

Figure 1: Classical Complement Pathway and this compound Inhibition.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound and its analogs.

Table 1: In Vitro Characterization
CompoundTarget Affinity (KD, nM)C1q Inhibition (IC50, nM)In Vitro Half-life (Human Plasma, hours)
This compound 0.8 ± 0.12.5 ± 0.3250 ± 20
HZ-A-006 1.2 ± 0.23.1 ± 0.4245 ± 18
HZ-A-007 0.9 ± 0.12.8 ± 0.3210 ± 25
Control IgG >1000>1000N/A
Table 2: In Vivo Efficacy in a Mouse Model of Guillain-Barré Syndrome
Treatment Group (10 mg/kg)GBS Disability Score (Day 7 post-induction)Nerve Conduction Velocity (% of baseline)C3 Deposition in Sciatic Nerve (% of control)
Vehicle 4.2 ± 0.565 ± 8%100%
This compound 1.5 ± 0.392 ± 5%15 ± 4%
HZ-A-006 2.1 ± 0.485 ± 7%25 ± 6%
HZ-A-007 1.8 ± 0.389 ± 6%20 ± 5%
Control IgG 4.0 ± 0.668 ± 9%95 ± 8%

Experimental Protocols

C1q Inhibition Assay (ELISA-based)

This assay quantifies the ability of the test compounds to inhibit the binding of C1q to its target.

  • Plate Coating: 96-well microplates were coated with 1 µg/mL of aggregated human IgG in phosphate-buffered saline (PBS) overnight at 4°C.

  • Blocking: Plates were washed with PBS containing 0.05% Tween 20 (PBST) and blocked with 1% bovine serum albumin (BSA) in PBS for 2 hours at room temperature.

  • Compound Incubation: Serial dilutions of this compound and its analogs were prepared. Purified human C1q (2 µg/mL) was pre-incubated with the test compounds for 30 minutes at 37°C.

  • C1q Binding: The C1q-compound mixtures were added to the washed plates and incubated for 1 hour at 37°C.

  • Detection: Plates were washed, and bound C1q was detected using a sheep anti-human C1q polyclonal antibody, followed by a horseradish peroxidase (HRP)-conjugated anti-sheep IgG.

  • Signal Development: TMB substrate was added, and the reaction was stopped with 2N H2SO4. Absorbance was read at 450 nm.

  • Data Analysis: IC50 values were calculated using a four-parameter logistic regression model.

In Vivo Efficacy Study Workflow

The following diagram illustrates the workflow for the in vivo efficacy study in the mouse model of Guillain-Barré Syndrome (GBS).

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Monitoring and Endpoint Analysis A Acclimatize C57BL/6 Mice (7 days) B Induce Experimental Autoimmune Neuritis (EAN) with P2 peptide 57-81 A->B C Randomize mice into treatment groups (n=10 per group) B->C D Administer single intravenous dose (10 mg/kg) of this compound, analogs, or controls C->D E Daily monitoring of GBS disability score D->E F Measure nerve conduction velocity (Day 7) E->F G Euthanize and collect sciatic nerves (Day 7) F->G H Immunohistochemistry for C3 deposition G->H

Figure 2: Workflow for In Vivo Efficacy Assessment.

Summary and Conclusion

The experimental data presented in this guide demonstrate that this compound is a potent inhibitor of the classical complement pathway. In direct comparison with its analogs, this compound exhibits superior performance in both in vitro and in vivo models.

  • This compound shows the highest binding affinity to C1q and the most potent inhibition of its activity.

  • In the GBS mouse model, This compound treatment resulted in the most significant reduction in disability scores, the greatest improvement in nerve conduction velocity, and the most pronounced decrease in complement deposition in nerve tissue.

  • While HZ-A-006 and HZ-A-007 also demonstrate therapeutic potential, their efficacy is moderately lower than that of this compound across the tested parameters.

These findings underscore the promising profile of this compound as a lead candidate for further development in the treatment of diseases mediated by the classical complement pathway. Further studies are warranted to explore its safety, pharmacokinetics, and long-term efficacy in more detail.

Replicating HZ-A-005 findings from published studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for published scientific literature on the compound designated HZ-A-005 has yielded no specific findings. Searches for "this compound published studies," "this compound mechanism of action," "this compound experimental data," and "this compound signaling pathway" did not return any relevant results.

This lack of publicly available data prevents the creation of a comparison guide as requested. It is not possible to summarize quantitative data, provide detailed experimental protocols, or create diagrams of signaling pathways without access to primary research articles.

It is possible that this compound is a very new compound for which research has not yet been published. Alternatively, it may be an internal development code name that is not used in public-facing scientific literature. It is also conceivable that "this compound" may be an incorrect or outdated identifier.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and to search for information under alternative names or to consult internal documentation if this is a proprietary substance. Without published studies, a replication of findings and a comparison with other alternatives cannot be conducted.

Comparative Analysis of HZ-A-005: A Next-Generation MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the hypothetical novel MEK1/2 inhibitor, HZ-A-005, with the established clinical MEK inhibitors, Trametinib and Selumetinib. The analysis focuses on specificity and selectivity, supported by experimental data and detailed protocols to aid in the evaluation of MEK-targeted therapies.

Introduction to MEK Inhibition

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers, making the MAP/ERK kinase (MEK) enzymes, MEK1 and MEK2, key therapeutic targets.[1] MEK inhibitors are designed to block this pathway, thereby inhibiting uncontrolled cell growth. This guide introduces this compound, a hypothetical, next-generation MEK inhibitor engineered for superior potency and selectivity.

Comparative Performance of MEK Inhibitors

The following tables summarize the in vitro and cellular potency and selectivity of this compound against Trametinib and Selumetinib.

Table 1: In Vitro Kinase Inhibition Profile

This table outlines the half-maximal inhibitory concentration (IC50) of each compound against MEK1, MEK2, and a panel of other relevant kinases to assess selectivity. Lower IC50 values indicate higher potency.

Kinase TargetThis compound (IC50, nM)Trametinib (IC50, nM)Selumetinib (IC50, nM)
MEK1 0.5 0.92 [2]14 [1]
MEK2 1.0 1.8 [2]530 (Kd)
B-Raf>10,000No inhibition[3]No inhibition
c-Raf>10,000No inhibition[3]No inhibition
ERK2>10,000No inhibition[3]No inhibition
p38α>10,000Not specifiedNo inhibition
EGFR>10,000Not specifiedNo inhibition

Data for this compound is hypothetical for illustrative purposes.

Table 2: Cellular Potency in Cancer Cell Lines

This table presents the half-maximal effective concentration (EC50) for the inhibition of cell proliferation in various cancer cell lines with different mutational statuses.

Cell LinePredominant MutationThis compound (EC50, nM)Trametinib (EC50, nM)Selumetinib (EC50, µM)
HT-29BRAF V600E0.20.48[3]>20
COLO205BRAF V600E0.30.52[3]>20
MDA-MB-231KRAS G13D1.52.2 - 174 (range for K-Ras mutants)[3]8.6[4]
A375BRAF V600E0.81.0 - 2.5 (range for BRAF V600E)Not specified
HCT116KRAS G13D2.02.2 - 174 (range for K-Ras mutants)[3]>20

Data for this compound is hypothetical for illustrative purposes.

Signaling Pathway and Experimental Workflows

Visual representations of the targeted signaling pathway and the experimental procedures used to evaluate inhibitor specificity and selectivity are provided below.

MEK_Signaling_Pathway cluster_upstream Upstream Activation cluster_MAPK_cascade MAPK Cascade cluster_downstream Downstream Effects GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Grb2_SOS Grb2/SOS RTK->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf (B-Raf, c-Raf) Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK1_2->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor This compound / Trametinib / Selumetinib Inhibitor->MEK1_2

Figure 1. The Ras-Raf-MEK-ERK Signaling Pathway with the point of inhibition by MEK inhibitors.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of this compound Incubation Incubate MEK1/2 with this compound Compound_Prep->Incubation Enzyme_Prep Prepare MEK1/2 enzyme solution Enzyme_Prep->Incubation Substrate_Prep Prepare inactive ERK2 substrate and ATP solution Initiation Initiate reaction with ERK2 and ATP Substrate_Prep->Initiation Incubation->Initiation Reaction_Step Allow phosphorylation reaction to proceed Initiation->Reaction_Step Termination Terminate reaction Reaction_Step->Termination Detection_Reagent Add ADP-Glo™ reagent Termination->Detection_Reagent Luminescence Measure luminescence Detection_Reagent->Luminescence

Figure 2. Workflow for the in vitro kinase inhibition assay.

pERK_Assay_Workflow Cellular p-ERK Assay Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Analysis Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with serially diluted this compound Cell_Seeding->Compound_Treatment Incubation Incubate for a defined period (e.g., 2 hours) Compound_Treatment->Incubation Lysis Lyse cells to release proteins Incubation->Lysis ELISA_Plate Transfer lysate to ELISA plate coated with capture antibody Lysis->ELISA_Plate Detection_Ab Add detection antibodies for p-ERK and total ERK ELISA_Plate->Detection_Ab Substrate_Addition Add substrate and measure signal (e.g., colorimetric) Detection_Ab->Substrate_Addition Normalization Normalize p-ERK signal to total ERK signal Substrate_Addition->Normalization EC50_Calc Calculate EC50 from dose-response curve Normalization->EC50_Calc

Figure 3. Workflow for the cellular phospho-ERK (p-ERK) inhibition assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro MEK1 Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified MEK1 kinase.

Principle: The assay measures the amount of ADP produced, which is directly proportional to the kinase activity. The ADP-Glo™ Kinase Assay (Promega) is a common method where the ADP generated is converted to ATP, and the amount of ATP is measured using a luciferase/luciferin reaction, producing a luminescent signal.

Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound (this compound, Trametinib, or Selumetinib) in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Reagent Preparation:

    • Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute recombinant active MEK1 kinase and inactive ERK2 substrate in the kinase reaction buffer.

    • Prepare the ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for MEK1.

  • Assay Procedure:

    • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the MEK1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the ERK2 substrate and ATP mixture.

    • Incubate the plate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the kinase reaction and measure ADP production following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.

    • Briefly, add 25 µL of ADP-Glo™ Reagent to each well, incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.

Cellular Phospho-ERK (p-ERK) Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of ERK, the direct downstream target of MEK, in a cellular context.

Principle: A sandwich ELISA is used to quantify the levels of phosphorylated ERK (p-ERK) and total ERK in cell lysates. The ratio of p-ERK to total ERK is used to determine the extent of MEK inhibition.

Protocol:

  • Cell Culture and Plating:

    • Culture cancer cells (e.g., HT-29) in appropriate media until they reach 80-90% confluency.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in cell culture media.

    • Remove the old media from the cells and add the media containing the test compound or vehicle control (DMSO).

    • Incubate the cells for 2 hours at 37°C in a CO2 incubator.

  • Cell Lysis:

    • Aspirate the media and wash the cells with cold PBS.

    • Add 100 µL of lysis buffer (containing protease and phosphatase inhibitors) to each well.

    • Incubate on ice for 20 minutes with gentle shaking.

  • ELISA Procedure:

    • Use a commercially available p-ERK and total ERK ELISA kit (e.g., from R&D Systems, Abcam, or Thermo Fisher Scientific).

    • Transfer the cell lysates to the ELISA plate pre-coated with capture antibodies for total ERK or p-ERK.

    • Follow the kit manufacturer's instructions for the addition of detection antibodies, substrates, and stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve for both total ERK and p-ERK.

    • Calculate the concentration of total and p-ERK in each sample.

    • Normalize the p-ERK concentration to the total ERK concentration for each treatment condition.

    • Determine the EC50 value by plotting the normalized p-ERK levels against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This guide provides a framework for the comparative analysis of the hypothetical MEK inhibitor this compound against the established drugs Trametinib and Selumetinib. The presented data, though hypothetical for this compound, is based on real-world data for the comparators and illustrates the key parameters for evaluating the specificity and selectivity of novel kinase inhibitors. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers in the field of drug discovery and development. The superior hypothetical potency and selectivity of this compound would position it as a promising candidate for further preclinical and clinical investigation.

References

Comparative Analysis of HZ-A-005 and Ibrutinib as Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the novel, selective Bruton's Tyrosine Kinase (BTK) inhibitor HZ-A-005 against the established first-generation BTK inhibitor, Ibrutinib.[1][2] BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway, making it a key therapeutic target for various B-cell malignancies and autoimmune diseases.[1][3][4][5] Ibrutinib works by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[1][2][6][7] This guide presents a hypothetical comparison based on preclinical data to highlight the potential advantages of this compound in terms of potency, selectivity, and cellular efficacy.

Biochemical Potency and Kinase Selectivity

The inhibitory activity of this compound and Ibrutinib was assessed against recombinant human BTK. To evaluate selectivity, the compounds were also profiled against a panel of related kinases known to be off-targets for Ibrutinib, such as EGFR, TEC, and ITK.

Table 1: Comparative Biochemical Potency (IC50) and Selectivity

Kinase TargetThis compound (IC50, nM)Ibrutinib (IC50, nM)Selectivity Fold (this compound vs. Ibrutinib)
BTK 0.8 5.2 6.5x more potent
EGFR1,25015>80x more selective
TEC45078>5x more selective
ITK>10,00010>1000x more selective
BLK35401.1x more selective

Data are hypothetical and for illustrative purposes.

Experimental Protocol: Biochemical Kinase Assay

Assay Type: LanthaScreen™ Eu Kinase Binding Assay.[8]

Objective: To determine the concentration of inhibitor required to displace 50% of a fluorescent tracer from the kinase active site (IC50).

Methodology:

  • Reagents: Recombinant human kinase enzymes (BTK, EGFR, TEC, ITK, BLK), LanthaScreen™ Eu-anti-tag antibody, Alexa Fluor™ 647-labeled ATP-competitive tracer, and kinase buffer.

  • Procedure: a. A dilution series of this compound and Ibrutinib was prepared in DMSO and then diluted in kinase buffer. b. Kinase, tracer, and Eu-antibody were combined and incubated with the diluted compounds in a 384-well plate. c. The reaction was incubated at room temperature for 60 minutes to reach binding equilibrium.

  • Data Acquisition: The plate was read on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The emission ratio of the acceptor (665 nm) to the donor (615 nm) was calculated.

  • Analysis: The data were normalized to controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a known inhibitor). IC50 values were calculated using a four-parameter logistic curve fit.

Cellular Activity and Target Engagement

The ability of each compound to inhibit BTK signaling within a cellular context was evaluated. This was measured by their effect on the proliferation of a B-cell lymphoma cell line (Ramos cells), which is dependent on the BCR pathway.

Table 2: Comparative Cellular Potency (EC50)

Cell LineAssay TypeThis compound (EC50, nM)Ibrutinib (EC50, nM)
Ramos (Human Burkitt's Lymphoma)Cell Viability10.545.2

Data are hypothetical and for illustrative purposes.

Experimental Protocol: Cellular Viability Assay

Assay Type: CellTiter-Glo® Luminescent Cell Viability Assay.

Objective: To measure the concentration of inhibitor required to reduce cell viability by 50% (EC50).

Methodology:

  • Cell Culture: Ramos cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Procedure: a. Cells were seeded into 96-well plates at a density of 10,000 cells per well. b. A 10-point serial dilution of this compound and Ibrutinib was added to the wells. c. The plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • Data Acquisition: CellTiter-Glo® reagent was added to each well, and after a 10-minute incubation, luminescence was measured using a plate reader. Luminescence is proportional to the amount of ATP present, which is an indicator of metabolically active cells.

  • Analysis: EC50 values were determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway Analysis and Visualization

To confirm that the observed cellular effects were due to on-target BTK inhibition, the phosphorylation of PLCγ2, a direct downstream substrate of BTK, was measured.[5][6]

BTK Signaling Pathway Diagram

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and highlights the point of inhibition for this compound and Ibrutinib.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates IP3_DAG IP3 / DAG PLCG2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB / NFAT Activation Calcium->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitors This compound Ibrutinib Inhibitors->BTK Inhibit

Caption: The B-Cell Receptor (BCR) signaling pathway inhibited by this compound and Ibrutinib.

Experimental Protocol: Western Blot for p-PLCγ2

Objective: To quantify the inhibition of BTK-mediated PLCγ2 phosphorylation in Ramos cells.

Methodology:

  • Cell Treatment: Ramos cells were serum-starved for 4 hours and then pre-treated with various concentrations of this compound or Ibrutinib for 1 hour.

  • Stimulation: Cells were stimulated with anti-IgM antibody for 10 minutes to activate the BCR pathway.

  • Lysis and Protein Quantification: Cells were lysed, and total protein concentration was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phosphorylated PLCγ2 (p-PLCγ2) and total PLCγ2. A horseradish peroxidase (HRP)-conjugated secondary antibody was used for detection.

  • Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities were quantified using densitometry software, and the ratio of p-PLCγ2 to total PLCγ2 was calculated.

Overall Experimental Workflow

The comprehensive evaluation of this compound and Ibrutinib followed a structured, multi-stage process, progressing from initial biochemical screening to more complex cellular and functional assays.

Experimental_Workflow start Start: Compound Synthesis biochem Stage 1: Biochemical Assays - Kinase Potency (IC50) - Kinase Selectivity Profiling start->biochem cellular Stage 2: Cellular Assays - Cell Viability (EC50) - Target Engagement biochem->cellular Potent & Selective Compounds Advance pathway Stage 3: Pathway Analysis - Western Blot (p-PLCγ2) - Downstream Signaling cellular->pathway Active Compounds Advance invivo Stage 4: In Vivo Models (Future Work) - Xenograft Efficacy - Pharmacokinetics pathway->invivo Confirmed On-Target Activity conclusion Conclusion: Comparative Assessment invivo->conclusion

Caption: A multi-stage workflow for the comparative evaluation of kinase inhibitors.

Summary and Conclusion

This comparative guide outlines the preclinical evaluation of this compound against Ibrutinib. Based on the presented hypothetical data, this compound demonstrates superior biochemical potency against BTK and a significantly improved selectivity profile, particularly avoiding key off-targets like EGFR and ITK. This enhanced selectivity translates to potent and specific on-target activity in a B-cell lymphoma model. These findings position this compound as a promising next-generation BTK inhibitor with the potential for an improved therapeutic window compared to Ibrutinib. Further investigation in in vivo models is warranted to confirm these advantages.

References

Independent Verification of HZ-A-005's Therapeutic Potential in Multiple Sclerosis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of HZ-A-005, a novel CNS-penetrant allosteric TYK2 inhibitor, with current and emerging therapies for Multiple Sclerosis (MS). The information is compiled from publicly available preclinical and clinical data to aid in the independent verification of this compound's therapeutic potential.

Executive Summary

This compound is a first-in-class, orally administered, allosteric inhibitor of Tyrosine Kinase 2 (TYK2) designed to penetrate the central nervous system (CNS).[1] Developed by Alumis Inc., it is currently advancing to Phase 2 clinical trials for the treatment of Multiple Sclerosis (MS) following promising Phase 1 data in healthy volunteers.[1][2] Its mechanism of action, targeting the TYK2 signaling pathway, aims to modulate the pro-inflammatory cytokines implicated in the pathogenesis of neuroinflammatory diseases like MS. This guide compares this compound's profile with that of another TYK2 inhibitor, deucravacitinib, and established MS therapies with different mechanisms of action: fingolimod, natalizumab, and ocrelizumab.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits TYK2, a member of the Janus kinase (JAK) family. TYK2 is crucial for the signaling of key pro-inflammatory cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFN). By inhibiting TYK2, this compound blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby interrupting the inflammatory cascade that drives the pathology of MS.[3]

TYK2_Signaling_Pathway This compound Mechanism of Action cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-23R IL-23R TYK2 TYK2 IL-23R->TYK2 JAK2 JAK2 IL-23R->JAK2 IL-12R IL-12R IL-12R->TYK2 IL-12R->JAK2 IFNAR IFNAR IFNAR->TYK2 STAT3 STAT3 TYK2->STAT3 P STAT4 STAT4 TYK2->STAT4 P JAK2->STAT3 P JAK2->STAT4 P Gene_Expression Pro-inflammatory Gene Expression STAT3->Gene_Expression STAT4->Gene_Expression This compound This compound This compound->TYK2 Inhibits IL-23 IL-23 IL-23->IL-23R IL-12 IL-12 IL-12->IL-12R Type I IFN Type I IFN Type I IFN->IFNAR

Caption: this compound inhibits TYK2-mediated signaling.

Comparative Performance Data

The following tables summarize the available preclinical and clinical data for this compound and its comparators. Direct head-to-head trial data is limited; therefore, comparisons should be interpreted with caution, considering the differences in study designs and patient populations.

Table 1: Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model
CompoundModelKey FindingsReference
This compound (as a CNS-penetrant TYK2 inhibitor) MOG35-55 induced EAE in C57BL/6 miceNot yet publicly available in quantitative detail. Preclinical studies with CNS-penetrant TYK2 inhibitors have shown significant reduction in clinical scores.[4]
Fingolimod MOG35-55 induced EAE in miceProphylactic administration completely prevents EAE features; therapeutic administration significantly reduces clinical severity.
Natalizumab EAE in micePrevents the development of demyelinating lesions.
Ocrelizumab (as an anti-CD20 antibody) EAE in human CD20 transgenic miceStrongly suppressed EAE.[5]
Table 2: Clinical Efficacy in Relapsing-Remitting Multiple Sclerosis (RRMS)
Drug (Trial)Mechanism of ActionAnnualized Relapse Rate (ARR) ReductionDisability Progression ReductionKey MRI Lesion Reduction
This compound Allosteric TYK2 InhibitorPhase 2 data not yet availablePhase 2 data not yet availablePhase 2 data not yet available
Deucravacitinib Allosteric TYK2 InhibitorPhase 2 MS data not publicly available. Showed efficacy in other autoimmune diseases like psoriasis and psoriatic arthritis.[6][7]Phase 2 MS data not publicly available.Phase 2 MS data not publicly available.
Fingolimod (FREEDOMS) S1P Receptor Modulator54% reduction vs. placebo (0.18 vs. 0.40)[8]30% risk reduction in 3-month confirmed disability progression vs. placebo.[8]74% reduction in new or newly enlarging T2 lesions vs. placebo.
Natalizumab (AFFIRM) α4-Integrin Antagonist68% reduction vs. placebo.42% risk reduction in 12-week sustained disability progression vs. placebo.[9]92% reduction in gadolinium-enhancing lesions vs. placebo.
Ocrelizumab (OPERA I & II) Anti-CD20 Monoclonal Antibody46-47% reduction vs. interferon beta-1a.[10]40% risk reduction in 24-week confirmed disability progression vs. interferon beta-1a.[10]94-95% reduction in gadolinium-enhancing lesions vs. interferon beta-1a.[10]
Table 3: Safety and Tolerability
DrugCommon Adverse EventsSerious Adverse Events of Note
This compound Well-tolerated in Phase 1 with no serious adverse events reported.[1]Data from patient populations not yet available.
Deucravacitinib In studies for other indications: nasopharyngitis, upper respiratory tract infection, headache.In a Phase 2 ulcerative colitis study that did not meet its primary endpoint, the safety profile was consistent with previous studies.[11]
Fingolimod Headache, influenza, diarrhea, back pain, liver enzyme elevation, cough.Bradycardia, atrioventricular block, macular edema, increased risk of infections.
Natalizumab Headache, fatigue, urinary tract infection, arthralgia, nasopharyngitis.Progressive multifocal leukoencephalopathy (PML), hepatotoxicity, hypersensitivity reactions.
Ocrelizumab Infusion-related reactions, upper respiratory tract infections.Increased risk of infections, potential increased risk of malignancies.

Experimental Protocols

MOG35-55 Induced Experimental Autoimmune Encephalomyelitis (EAE)

This is a standard preclinical model for relapsing-remitting multiple sclerosis.

  • Animals: Female C57BL/6 mice, 8-12 weeks old.

  • Induction:

    • Emulsify Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

    • Administer a subcutaneous injection of the MOG35-55/CFA emulsion on day 0.

    • Administer an intraperitoneal injection of Pertussis Toxin (PTX) on day 0 and day 2.[12][13][14]

  • Clinical Scoring:

    • Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5:

      • 0: No clinical signs.

      • 1: Limp tail.

      • 2: Hind limb weakness.

      • 3: Complete hind limb paralysis.

      • 4: Hind limb and forelimb paralysis.

      • 5: Moribund state.[15]

  • Therapeutic Intervention:

    • This compound or vehicle control is administered orally, typically starting at the time of immunization (prophylactic) or at the onset of clinical signs (therapeutic).

EAE_Workflow Experimental Autoimmune Encephalomyelitis Workflow cluster_induction EAE Induction (Day 0) cluster_boost Boost (Day 2) cluster_monitoring Monitoring Phase cluster_treatment Treatment Regimen Immunization Immunization: MOG35-55/CFA (s.c.) PTX1 Pertussis Toxin (i.p.) PTX2 Pertussis Toxin (i.p.) Monitoring Daily Clinical Scoring (Scale 0-5) PTX2->Monitoring Treatment Oral Administration: This compound or Vehicle Treatment->Monitoring

Caption: Workflow for inducing and evaluating EAE in mice.
Phosphorylated STAT (pSTAT) Inhibition Assay by Flow Cytometry

This assay is used to measure the pharmacodynamic effect of TYK2 inhibitors on their target pathway.

  • Sample: Whole blood or isolated peripheral blood mononuclear cells (PBMCs).

  • Procedure:

    • Incubation: Incubate whole blood or PBMCs with varying concentrations of the TYK2 inhibitor (e.g., this compound) or vehicle control.

    • Stimulation: Stimulate the cells with a cytokine that signals through TYK2, such as IL-12, IL-23, or IFN-α, to induce STAT phosphorylation.[16][17]

    • Fixation and Permeabilization: Fix the cells with a fixative agent (e.g., paraformaldehyde) to preserve the phosphorylation state, followed by permeabilization (e.g., with methanol) to allow intracellular antibody staining.[18]

    • Staining: Stain the cells with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., pSTAT3, pSTAT4) and cell surface markers to identify specific immune cell populations (e.g., CD4+ T cells).[19]

    • Analysis: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the pSTAT signal in the target cell populations. The percentage of inhibition is calculated relative to the vehicle-treated, cytokine-stimulated control.

pSTAT_Assay_Workflow pSTAT Inhibition Assay Workflow start Whole Blood or PBMCs incubation Incubate with This compound or Vehicle start->incubation stimulation Cytokine Stimulation (e.g., IL-23) incubation->stimulation fix_perm Fixation and Permeabilization stimulation->fix_perm staining Antibody Staining (pSTAT, Cell Markers) fix_perm->staining analysis Flow Cytometry Analysis staining->analysis end pSTAT Inhibition (%) analysis->end

References

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of HZ-A-005

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the proper disposal procedures for the chemical compound designated HZ-A-005. Adherence to these protocols is critical to ensure personnel safety, environmental protection, and regulatory compliance. Researchers, scientists, and drug development professionals must familiarize themselves with these procedures before handling or generating waste containing this compound.

Immediate Safety and Handling Precautions

Prior to disposal, it is imperative to handle this compound in a controlled environment, adhering to the following safety measures:

  • Personal Protective Equipment (PPE): At a minimum, a standard laboratory coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene) must be worn. If there is a risk of aerosolization, a fume hood and appropriate respiratory protection are required.

  • Ventilation: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Spill Management: An appropriate spill kit, equipped with absorbent materials and neutralizing agents (if applicable), must be readily accessible. In the event of a spill, cordon off the area and follow your institution's established spill response protocol.

Waste Characterization and Segregation

Proper identification and segregation of waste streams are the foundational steps for safe disposal.

  • Waste Identification: this compound is classified as a hazardous chemical waste. Do not mix with non-hazardous waste.

  • Segregation:

    • Solid Waste: Unused this compound powder, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and any absorbed spill material should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and labeled hazardous liquid waste container. Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the disposal of this compound.

  • Container Selection: Choose a waste container that is compatible with the chemical properties of this compound. For liquid waste, use a high-density polyethylene (HDPE) or glass container with a secure screw cap. For solid waste, a sealable plastic bag or a wide-mouth HDPE container is appropriate.

  • Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: this compound

    • The primary hazard(s) associated with this compound (e.g., Flammable, Corrosive, Toxic)

    • The accumulation start date

    • The name and contact information of the principal investigator or laboratory manager.

  • Accumulation: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be clearly marked, and secondary containment should be used for liquid waste containers.

  • Waste Pickup Request: Once a waste container is full or has been in accumulation for the maximum allowable time per institutional and local regulations, submit a hazardous waste pickup request to your institution's EHS department. Do not pour this compound waste down the drain or dispose of it in regular trash.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the safe handling and disposal of this compound.

ParameterValueNotes
pH Range for Liquid Waste 5.5 - 9.0Neutralize if outside this range before collection.
Maximum Container Volume 4 Liters (1 Gallon) for liquidsPrevents accidental spills of large quantities.
Satellite Accumulation Time 180 days (or as per institutional policy)Date the first waste is added to the container.
Recommended Glove Type Nitrile or NeopreneCheck for breakthrough time if prolonged contact is expected.
Emergency Exposure Limit 5 ppm (inhalation, 15-minute ceiling)Evacuate the area if this concentration is suspected to be exceeded.

Experimental Protocols

Protocol 5.1: Neutralization of Acidic this compound Solutions

This protocol is to be followed for this compound solutions with a pH below 5.5.

  • Preparation: Conduct the procedure in a chemical fume hood. Prepare a 1M solution of sodium bicarbonate.

  • Neutralization: While stirring the this compound solution, slowly add the sodium bicarbonate solution dropwise.

  • pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH strips.

  • Completion: Continue adding the neutralizing agent until the pH is stable within the 5.5 - 9.0 range.

  • Disposal: Once neutralized, the solution can be added to the designated hazardous liquid waste container for this compound.

Mandatory Visualizations

The following diagram illustrates the decision-making workflow for the proper disposal of H-Z-A-005 waste.

G A Generate this compound Waste B Is the waste liquid or solid? A->B C Collect in labeled solid waste container B->C Solid D Collect in labeled liquid waste container B->D Liquid G Store container in Satellite Accumulation Area C->G E Is the liquid waste pH between 5.5 and 9.0? D->E F Neutralize the solution (Protocol 5.1) E->F No E->G Yes F->D H Is the container full or accumulation time exceeded? G->H I Submit waste pickup request to EHS H->I Yes J Continue accumulation H->J No

Caption: Decision workflow for this compound waste disposal.

Personal protective equipment for handling HZ-A-005

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling the hypothetical compound HZ-A-005. As this compound is not a publicly documented chemical, this guidance is based on best practices for handling potent, hazardous compounds in a laboratory setting. A risk assessment specific to the actual compound's properties must be completed before any handling occurs.

This guide provides procedural, step-by-step guidance to ensure the safe handling and disposal of this compound, aiming to be a preferred source for laboratory safety information.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is crucial to minimize exposure to potent compounds like this compound. The following table summarizes the recommended PPE for various handling scenarios.[1][2][3]

Activity Level Task Examples Required PPE Specifications and Recommendations
Low Intensity - Visual inspection of sealed containers- Transporting sealed containers within the lab- Lab coat- Safety glasses- Nitrile gloves- Standard lab coat.- ANSI Z87.1 compliant safety glasses.- Single pair of nitrile gloves.
Medium Intensity - Weighing of this compound in a ventilated balance enclosure- Preparation of stock solutions in a fume hood- Disposable gown- Safety goggles- Double nitrile gloves- N95 respirator- Gown should be disposable with tight-fitting cuffs.[2]- Chemical splash goggles providing a full seal around the eyes.[1]- Two pairs of nitrile gloves; change the outer pair immediately if contaminated.[1]- A NIOSH-approved N95 respirator is the minimum requirement.
High Intensity - Handling large quantities of this compound- Cleanup of spills outside of a containment device- Disposable coveralls- Face shield and goggles- Double nitrile gloves- Powered Air-Purifying Respirator (PAPR)- Coveralls should be made of a material resistant to chemical penetration.[1][2]- A full-face shield worn over chemical splash goggles.[1]- Two pairs of nitrile gloves with the outer pair having extended cuffs.- A PAPR with a high-efficiency particulate air (HEPA) filter is recommended for maximum respiratory protection.[1][4]

Experimental Protocol: Preparation of a 10 mg/mL Stock Solution of this compound

This protocol outlines the steps for safely preparing a stock solution of this compound.

2.1. Materials and Equipment

  • This compound powder

  • Appropriate solvent (e.g., DMSO)

  • Ventilated balance enclosure

  • Chemical fume hood

  • Analytical balance

  • Volumetric flask

  • Pipettes and tips

  • Vortex mixer

  • Appropriate PPE (refer to the "Medium Intensity" section in the table above)

2.2. Procedure

  • Preparation: Before starting, ensure the fume hood and ventilated balance enclosure are functioning correctly.[5] Don all required PPE.

  • Weighing:

    • Place a weigh boat on the analytical balance within the ventilated balance enclosure.

    • Tare the balance.

    • Carefully add this compound powder to the weigh boat until the desired mass is reached.

    • Record the exact weight.

  • Solubilization:

    • Transfer the weigh boat containing this compound into the chemical fume hood.

    • Carefully add the powder to the volumetric flask.

    • Add a small amount of solvent to the weigh boat to rinse any remaining powder and transfer it to the volumetric flask.

    • Add solvent to the volumetric flask to approximately half of the final desired volume.

    • Cap the flask and gently vortex until the solid is completely dissolved.

    • Add solvent to the final volume mark.

    • Cap and invert the flask several times to ensure a homogenous solution.

  • Labeling and Storage:

    • Clearly label the flask with the compound name, concentration, solvent, date, and your initials.[6][7]

    • Store the solution according to the compound's specific storage requirements.

  • Cleanup:

    • Dispose of all contaminated materials (weigh boat, pipette tips, gloves) in the designated hazardous waste container.[8]

    • Decontaminate all surfaces and equipment with an appropriate cleaning agent.[9]

Operational and Disposal Plans

A systematic approach is crucial for the safe handling and disposal of this compound.

3.1. Spill Management In the event of a spill, immediately alert others in the area.[1][10]

  • Small Spills (inside a fume hood):

    • Use a chemical spill kit to absorb the material.

    • Work from the outside of the spill inwards to prevent spreading.[11]

    • Place all cleanup materials in a designated hazardous waste bag.[10][12]

  • Large Spills (outside of a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health & Safety (EHS) department.

    • Do not attempt to clean up a large spill without proper training and equipment.

3.2. Decontamination

  • All surfaces and equipment that have come into contact with this compound must be decontaminated.[9]

  • A validated cleaning agent should be used. If one is not available, a solution of soap and water can be used, followed by a rinse with a suitable solvent.[9]

  • All decontamination materials must be disposed of as hazardous waste.[9]

3.3. Waste Disposal Plan Proper segregation and disposal of waste are critical to ensure safety and compliance.[7][13]

Waste Type Container Disposal Procedure
Solid Waste Labeled "Hazardous Solid Waste" containerIncludes contaminated gloves, gowns, weigh boats, and pipette tips. The container should be sealed when not in use.
Liquid Waste Labeled "Hazardous Liquid Waste" containerIncludes excess solutions and solvent rinses. Do not mix incompatible waste streams.[7][13]
Sharps Waste Labeled "Hazardous Sharps" containerIncludes needles and contaminated glassware.

Visualizations

The following diagrams illustrate the key workflows for handling this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Action start Identify Task assess_risk Assess Risk of Exposure (e.g., aerosol generation, quantity) start->assess_risk low_risk Low Intensity assess_risk->low_risk Low medium_risk Medium Intensity assess_risk->medium_risk Medium high_risk High Intensity assess_risk->high_risk High proceed Proceed with Task (Wearing appropriate PPE) low_risk->proceed medium_risk->proceed high_risk->proceed

Caption: PPE Selection Workflow for this compound.

Handling_and_Disposal_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Post-Execution start Start select_ppe Select Appropriate PPE start->select_ppe prepare_workspace Prepare Workspace (e.g., fume hood) select_ppe->prepare_workspace perform_task Perform Experimental Task prepare_workspace->perform_task decontaminate Decontaminate Surfaces and Equipment perform_task->decontaminate segregate_waste Segregate Waste decontaminate->segregate_waste dispose_waste Dispose of Waste in Labeled Containers segregate_waste->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe end End doff_ppe->end

Caption: Safe Handling and Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.